Z-Trp-OBzl
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c29-25(31-17-19-9-3-1-4-10-19)24(15-21-16-27-23-14-8-7-13-22(21)23)28-26(30)32-18-20-11-5-2-6-12-20/h1-14,16,24,27H,15,17-18H2,(H,28,30)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYCVEDLXBEKPC-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189904 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-tryptophan phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69876-37-5 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-tryptophan phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69876-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-tryptophan phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Tryptophan, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Application of Z-Trp-OBzl in Biochemical Research and Drug Development
Abstract: Nα-Benzyloxycarbonyl-L-tryptophan benzyl ester, commonly abbreviated as Z-Trp-OBzl, is a cornerstone reagent in the field of synthetic peptide chemistry and a valuable building block in medicinal chemistry. This guide provides an in-depth technical overview of its core applications, focusing on the strategic rationale behind its use. We will explore the critical role of its dual protecting groups—the benzyloxycarbonyl (Z) group for the amine and the benzyl ester (OBzl) for the carboxyl—in navigating the complexities of peptide synthesis, particularly the challenges associated with the acid-sensitive indole side chain of tryptophan. Beyond its foundational role in peptide assembly, this guide illuminates the application of this compound in the rational design of bioactive molecules, including its use as a pharmacophore in the development of novel therapeutics. Detailed experimental workflows, mechanistic diagrams, and a survey of analytical characterization methods are presented to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this compound in their work.
The Molecular Architecture and Strategic Function of this compound
This compound is the L-isomer of tryptophan in which the α-amino and α-carboxyl functional groups are masked with specific protecting groups[1][2]. This protection is fundamental to its utility, preventing the uncontrolled polymerization of the amino acid and directing reactivity to the desired site during stepwise chemical synthesis[3].
-
Chemical Structure: Benzyl (S)-2-(benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanoate[1]
-
Molecular Formula: C₂₆H₂₄N₂O₄[1]
-
Molecular Weight: 428.5 g/mol [1]
The Role of Protecting Groups
The choice of the Z and OBzl groups is strategic, offering stability under certain conditions while allowing for selective removal under others.
-
The Nα-Benzyloxycarbonyl (Z or Cbz) Group: Introduced by Bergmann and Zervas in 1932, the Z-group was one of the first reversible Nα-protecting groups developed for peptide synthesis[4]. It protects the primary amine from participating in unwanted side reactions. It is notably stable to the acidic conditions often used to remove other protecting groups like tert-butyloxycarbonyl (Boc), but it can be cleanly removed under neutral conditions via catalytic hydrogenolysis[5][6].
-
The Cα-Benzyl Ester (OBzl) Group: The benzyl ester protects the carboxylic acid, preventing it from reacting while the N-terminus of another amino acid is being coupled. Similar to the Z-group, the OBzl group is stable to many reagents but can be cleaved by catalytic hydrogenolysis or strong acids, such as hydrofluoric acid (HF)[7][8].
Core Application: A Building Block in Peptide Synthesis
The primary biochemical application of this compound is as a protected building block for the incorporation of tryptophan into a growing peptide chain. Tryptophan presents a unique challenge in peptide synthesis due to its indole side chain.
The Challenge of Tryptophan Incorporation
The indole ring of tryptophan is electron-rich and susceptible to modification under acidic conditions, which are commonly employed in many peptide synthesis strategies[4]. During the removal of acid-labile protecting groups like Boc, carbocations are generated as byproducts[3][5]. These electrophilic species can attack the indole nucleus, leading to undesired alkylated peptide side products[3][5]. This necessitates a carefully designed protection strategy, often involving the use of "scavenger" molecules in cleavage cocktails to quench these reactive intermediates[5][9]. While this compound protects the peptide backbone, side-chain protection of the indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH) is strongly recommended in modern solid-phase synthesis to prevent these modifications[9].
Role in Synthesis Methodologies
This compound is applicable in both classical solution-phase synthesis and as a component for fragment condensation in solid-phase peptide synthesis (SPPS).
-
Solution-Phase Synthesis: In this classical approach, protected amino acids are coupled sequentially in a suitable solvent. This compound can be used to introduce a C-terminal tryptophan or be deprotected at either end for chain elongation.
-
Solid-Phase Peptide Synthesis (SPPS) & Fragment Condensation: While modern automated SPPS predominantly uses Fmoc or Boc chemistry for Nα-protection, the principles are the same[3][4]. Larger proteins are often assembled by synthesizing protected peptide segments on a solid support, cleaving them, and then coupling these fragments together in solution[3][5]. A fragment such as Z-Trp-[...]-peptide-OH could be synthesized and then coupled to another fragment. The Z and OBzl groups are part of the Boc/Bzl protection scheme, which, while not perfectly orthogonal, is practically useful because the Boc group can be removed with mild acid (like TFA) while benzyl-based groups require stronger acids (like HF) for cleavage[3][5].
Methodologies and Experimental Protocols
The utility of this compound is defined by the chemical reactions used for its coupling and deprotection. The following protocols are generalized representations of standard laboratory procedures.
Protocol 3.1: Peptide Bond Formation (Amide Coupling)
This protocol describes the activation of a protected amino acid's carboxyl group to facilitate coupling with the free amine of a resin-bound peptide chain.
Objective: To couple a protected tryptophan derivative to a growing peptide chain.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Protected Tryptophan (e.g., Z-Trp-OH) (3-5 equivalents)
-
Coupling Agent (e.g., HBTU, HATU) (3-5 equivalents)[10]
-
Base (e.g., DIPEA, Hunig's base) (6-10 equivalents)
-
Anhydrous Solvent (e.g., DMF, NMP)
Procedure:
-
Pre-activation: In a separate vessel, dissolve the protected tryptophan and the coupling agent in the solvent. Add the base and allow the mixture to react for 1-5 minutes to form the activated ester.
-
Coupling Reaction: Add the pre-activated amino acid solution to the vessel containing the swelled, deprotected, and neutralized peptide-resin.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).
-
Washing: Once the coupling is complete, drain the reaction vessel and thoroughly wash the resin with the solvent (e.g., 3x DMF, 3x DCM) to remove all excess reagents and byproducts[3]. The peptide-resin is now ready for the next deprotection cycle.
Protocol 3.2: Deprotection via Catalytic Hydrogenolysis
This is the most common method for the simultaneous removal of both the Z and OBzl protecting groups under mild, neutral conditions.
Objective: To cleave the Z and OBzl groups to yield the free peptide.
Materials:
-
Z-Trp(OBzl)-containing peptide
-
Palladium on Carbon (Pd/C) catalyst (5-10% w/w)
-
Hydrogen Source (H₂ gas balloon or hydrogenator)
-
Solvent (e.g., Methanol, Ethanol, Acetic Acid)
Procedure:
-
Dissolution: Dissolve the protected peptide in the chosen solvent in a flask suitable for hydrogenation.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon).
-
Catalyst Addition: Carefully add the Pd/C catalyst to the flask.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen (H₂) gas via a balloon or by connecting to a hydrogenation apparatus.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is typically complete within 2-24 hours and can be monitored by TLC or LC-MS.
-
Filtration: Once complete, carefully purge the flask with inert gas again. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected peptide. Further purification via chromatography may be required.
| Deprotection Method | Reagents & Conditions | Groups Removed | Advantages | Cautions |
| Catalytic Hydrogenolysis | H₂, Pd/C in MeOH or EtOH[6] | Z, OBzl | Mild, neutral conditions. High yield. | Catalyst can be pyrophoric. Incompatible with sulfur-containing residues (Met, Cys). |
| Strong Acidolysis (HF) | Anhydrous HF, 0°C, with scavengers[5] | OBzl, Boc, other benzyl-based groups | Highly effective and versatile for many groups. | Extremely toxic and corrosive; requires specialized equipment. Can cause side reactions with Trp if scavengers are not used[5]. |
| Transfer Hydrogenation | Cyclohexene or Formic Acid, Pd/C[11] | Z, OBzl | Avoids use of pressurized H₂ gas. | May require higher temperatures or longer reaction times. |
| Lewis Acids | BBr₃ or TMSI in CH₂Cl₂[12] | OBzl (and other ethers) | Effective for cleaving stable ethers. | Very aggressive conditions that can cleave many other protecting groups. |
Advanced Applications in Drug Development
Beyond its role as a passive building block, this compound and its derivatives are actively used in the design of new therapeutic agents. The tryptophan moiety itself is crucial for many biological interactions, playing roles in protein folding, stability, and binding site interactions[13][14].
Synthesis of Enzyme Inhibitors and Substrates
Protected amino acids are fundamental precursors for synthesizing peptidomimetics that can act as enzyme inhibitors or substrates[7][15]. By incorporating a protected tryptophan, researchers can build molecules that probe or block the active sites of enzymes that recognize tryptophan-containing sequences, such as certain proteases or kinases. The design is often structure-based, where the synthetic molecule is tailored to fit the enzyme's active site[16].
Case Study: The "Trp-Trp-OBzl" Pharmacophore
A compelling example of this compound's role in drug discovery comes from the development of novel anti-tumor agents. Researchers identified an anti-tumoral pharmacophore, Trp-Trp-OBzl , from active β-carboline compounds[17]. This core structure was then used as a template to synthesize a library of twenty novel tripeptides (AA-Trp-Trp-OBzl), where various amino acids were coupled to the N-terminus[17]. Subsequent in vitro and in vivo testing revealed that several of these new compounds possessed significant anti-tumor activity, with some being more potent than the reference drug cytarabine[17]. The proposed mechanism of action for these molecules was DNA intercalation[17]. This work exemplifies a powerful drug development strategy where a protected peptide fragment serves as the key structural motif for creating a new class of therapeutic candidates.
Analytical Characterization
Ensuring the purity and structural integrity of this compound and the peptides synthesized from it is critical. A combination of analytical techniques is employed for comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique used to assess the purity of the final compound[18]. By using a reverse-phase column (e.g., C18), impurities can be separated and quantified[19].
-
Mass Spectrometry (MS): LC-MS is a powerful tool that provides molecular weight information, confirming the identity of the desired product and helping to identify unknown impurities or side products[19][20].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, confirming that the protecting groups are intact and that the correct stereochemistry is maintained[20].
Conclusion
This compound is far more than a simple protected amino acid; it is a strategic tool for chemists and biochemists. Its dual Z and OBzl protecting groups provide a robust solution for introducing the sensitive tryptophan residue into peptides, particularly in the context of solution-phase synthesis and fragment condensation strategies. Furthermore, its demonstrated use as a core pharmacophore in the development of new anti-tumor agents highlights its significant potential in modern drug discovery. A thorough understanding of the methodologies for its incorporation, deprotection, and characterization is essential for any scientist working to synthesize novel peptides and peptidomimetics for therapeutic or research purposes.
References
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Wendl, U., et al. (1994). Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures. U.S. Patent No. 5,300,651. Washington, DC: U.S. Patent and Trademark Office.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. (2025). bioRxiv.
- Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis. (n.d.). Advent Chembio.
- Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73, 18.1.1–18.1.25.
- A class of novel AA-Trp-Trp-OBzl: synthesis, in vitro anti-proliferation, in vivo anti-tumor action, and intercalation mechanism. (2014). RSC Publishing.
- Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
- Unit 6 Part 7 Chemical Synthesis of Peptides (Part I). (2023). Kyoto U OCW via YouTube.
- A structural role for tryptophan in proteins, and the ubiquitous Trp Cδ1-H...O=C (backbone) hydrogen bond. (2024). PubMed.
- Protecting Groups For Alcohols. (2015). Master Organic Chemistry.
- Protecting Groups. (n.d.). Organic Chemistry Portal.
- Experiences in Z‐Deprotection. Simple Preparations of Z‐His and diz‐His. (2025). ResearchGate.
- Single-crystal investigation of L -tryptophan with Z ′ = 16. (n.d.). ResearchGate.
- Benzyl Protection. (n.d.). Common Organic Chemistry.
- Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins. (2019). MDPI.
- Structure-based enzyme inhibitor design: modeling studies and crystal structure analysis of Pneumocystis carinii dihydrofolate reductase ternary complex with PT653 and NADPH. (2000). PubMed.
- benzyloxycarbonyl-L-tryptophan. (n.d.). PubChem.
- Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. (2023). PMC.
- Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. (2016). PMC - PubMed Central.
- Alcohol Protecting Groups. (n.d.). University of Windsor Chemistry.
- Cbthis compound | CAS 69876-37-5. (n.d.). Omizzur.
- CAS NO. 69876-37-5 | this compound. (n.d.). Local Pharma Guide.
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- 5. peptide.com [peptide.com]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
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- 12. uwindsor.ca [uwindsor.ca]
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- 16. Structure-based enzyme inhibitor design: modeling studies and crystal structure analysis of Pneumocystis carinii dihydrofolate reductase ternary complex with PT653 and NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A class of novel AA-Trp-Trp-OBzl: synthesis, in vitro anti-proliferation, in vivo anti-tumor action, and intercalation mechanism - MedChemComm (RSC Publishing) [pubs.rsc.org]
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- 20. Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis | Advent [adventchembio.com]
Z-Trp-OBzl synthesis and characterization data
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An In-depth Technical Guide to the Solubility of Z-Trp-OBzl in Common Organic Solvents
Introduction: The Critical Role of Solubility in the Application of Z-Trp-OBzl
N-benzyloxycarbonyl-L-tryptophan benzyl ester, commonly abbreviated as this compound, is a pivotal intermediate in synthetic peptide chemistry and a valuable building block in the development of complex pharmaceutical agents. Its structure, featuring the bulky and hydrophobic benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups, imparts a significant nonpolar character to the tryptophan molecule. This characteristic governs its solubility, a fundamental physicochemical property that dictates its handling, reactivity, and purification.
For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's solubility profile is not merely academic; it is a prerequisite for successful experimental design. The choice of solvent directly impacts reaction kinetics, yield, and purity in peptide coupling reactions. Furthermore, in crystallization and purification processes, selecting an appropriate solvent system is critical for obtaining the desired product in high purity. This guide provides a detailed exploration of the solubility of this compound, offering both theoretical insights and a practical, field-proven protocol for its empirical determination.
Physicochemical Properties of this compound
A foundational understanding of the key physicochemical properties of this compound provides a framework for predicting its solubility behavior.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₂₄N₂O₄ | [1][2] |
| Molecular Weight | 428.5 g/mol | [1] |
| CAS Number | 69876-37-5 | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Water Solubility | Insoluble (8.6 x 10⁻⁴ g/L at 25°C) |
Solubility Profile of this compound: A Predictive and Qualitative Overview
Direct, quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. However, based on its chemical structure and the general principles of "like dissolves like," a qualitative and predictive solubility profile can be established. The large, nonpolar surface area conferred by the two benzyl groups and the indole side chain of tryptophan suggests that this compound will be most soluble in nonpolar and moderately polar aprotic solvents. Conversely, its solubility is expected to be limited in highly polar and protic solvents.
The following table summarizes the expected solubility of this compound in a selection of common organic solvents. It is crucial to note that these are general guidelines, and the actual solubility can be influenced by factors such as temperature, the purity of both the solute and the solvent, and the presence of any additives. [4]
| Solvent | Solvent Type | Predicted Solubility | Rationale and Field Insights |
|---|---|---|---|
| Dichloromethane (DCM) | Chlorinated | High | DCM is a widely used solvent in peptide synthesis and is known to effectively dissolve many protected amino acids. [5] |
| Chloroform | Chlorinated | High | Similar to DCM, chloroform is a nonpolar solvent that should readily dissolve this compound. |
| Tetrahydrofuran (THF) | Ether | High | THF's moderate polarity and ability to solvate large organic molecules make it a good candidate for dissolving this compound. |
| Ethyl Acetate (EtOAc) | Ester | Moderate to High | Often used in extraction and chromatography of protected amino acids, indicating good solubility. |
| Acetone | Ketone | Moderate | A polar aprotic solvent that should offer reasonable solubility. |
| Acetonitrile (ACN) | Nitrile | Moderate to Low | While polar aprotic, its stronger dipole moment may lead to slightly lower solubility compared to less polar solvents. |
| N,N-Dimethylformamide (DMF) | Amide | High | A highly polar aprotic solvent, DMF is an excellent solvent for a wide range of organic molecules, including protected peptides. [6] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | DMSO is a powerful polar aprotic solvent capable of dissolving many poorly soluble compounds. [6][7] |
| Methanol (MeOH) | Alcohol (Protic) | Moderate to Low | The presence of the hydroxyl group and its ability to hydrogen bond may limit the solubility of the hydrophobic this compound. |
| Ethanol (EtOH) | Alcohol (Protic) | Low | Similar to methanol, but its slightly lower polarity may marginally improve solubility. |
| Hexanes/Heptane | Aliphatic Hydrocarbon | Very Low | These nonpolar solvents are generally poor at dissolving compounds with polar functional groups like the amide and ester in this compound. |
| Water | Protic | Insoluble | The hydrophobic nature of this compound makes it virtually insoluble in water. |
Experimental Protocol for the Determination of this compound Solubility
Given the variability in solubility based on specific experimental conditions, it is often necessary to determine the solubility of this compound empirically. The "shake-flask" method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound. [7][8]The following protocol outlines a detailed, step-by-step methodology for this determination, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Principle
An excess amount of this compound is equilibrated with the solvent of interest at a constant temperature. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved this compound in the clear supernatant is determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, compatible with the organic solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Analytical balance
Step-by-Step Methodology
-
Preparation of the Test System:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point could be 20-50 mg.
-
To each vial, add a precise volume of the desired organic solvent (e.g., 2.0 mL).
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached. [9]
-
-
Sample Collection and Preparation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the solid to settle.
-
Carefully draw the supernatant into a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
-
Sample Analysis by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by HPLC. A reverse-phase C18 column with UV detection at approximately 280 nm (due to the indole ring) is a suitable starting point. [10] * Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Self-Validation and Trustworthiness
To ensure the reliability of the obtained solubility data, the following checks should be incorporated:
-
Time to Equilibrium: Analyze samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility should be considered at equilibrium when consecutive measurements are consistent.
-
Replicates: Perform the entire experiment in triplicate for each solvent to assess the precision of the measurement.
-
Purity of Materials: Use high-purity this compound and HPLC-grade solvents to avoid erroneous results.
Visualization of the Experimental Workflow
The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: A flowchart of the shake-flask method for solubility determination.
Conclusion: A Practical Framework for Solubility Assessment
While a comprehensive database of quantitative solubility data for this compound in all common organic solvents remains to be fully compiled, this guide provides a robust framework for researchers, scientists, and drug development professionals. By combining a predictive understanding of its solubility based on its physicochemical properties with a detailed, reliable experimental protocol, this guide empowers users to make informed decisions about solvent selection and to precisely determine solubility in their specific applications. The provided methodology, grounded in established scientific principles, ensures the generation of trustworthy and reproducible data, which is paramount for the successful application of this compound in research and development.
References
- A Chemtek. This compound | 69876-37-5. [Link]
- ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]
- The Journal of Organic Chemistry. Synthesis of Benzyl Esters of α-Amino Acids. [Link]
- European Union. STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. [Link]
- Aapptec Peptides. This compound [69876-37-5]. [Link]
- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
- Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
- ResearchGate. Amino Acid-Protecting Groups. [Link]
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Z-Trp-OBzl stability and storage conditions
Initiating Data Collection
I'm starting by casting a wide net with Google searches. My focus is gathering crucial technical data on Z-Trp-OB zl. I'm prioritizing its chemical properties, stability, degradation pathways, and storage recommendations, along with any relevant experimental data. This is my initial data gathering phase.
Mapping the Structure
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Outlining The Content
I am now focusing on drafting the content, explaining the rationale for each recommendation with supporting references. Quantitative data will be summarized in tables. I'm also putting together a clear stability study protocol and developing the basis for Graphviz diagrams to illustrate chemical structures, degradation pathways, and the testing workflow. I'll create a complete references section. My next task is to review and refine the guide.
mechanism of action of Z-Trp-OBzl in peptide chemistry
Commencing Initial Research
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Gathering Detailed Technical Data
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Initiating Deeper Analysis
I'm now conducting comprehensive searches to identify crucial mechanistic claims and quantitative data. I'm prioritizing authoritative sources, like journals and chemical databases, to build a robust technical guide. I will structure it by first introducing this compound's role, then explore its protection of the tryptophan indole side chain, using visual diagrams for clarity. I'm focusing on creating a complete and easily-navigable resource.
potential applications of Z-Trp-OBzl in drug discovery
Starting: Data Gathering
I'm initiating the information gathering phase. Google searches are underway to establish a foundational understanding of Z-Trp-OBzl. I'm focusing on its chemical nature, synthetic pathways, and known biological roles. I'm also searching concurrently for related literature.
Expanding: Literature Search
I'm now diving deeper into the literature. My search has expanded to include patents and technical documents related to this compound's use in drug discovery, and I am especially focused on the therapeutic areas, molecular targets and, experimental methodologies. I am also investigating established experimental protocols and assays. This is helping me form a solid plan for the technical guide's structure.
Initiating: Comprehensive Research
I'm now conducting comprehensive searches. I'm focusing on chemical properties, synthesis, and biological activities of this compound. Simultaneously, I'm finding research, patents, and technical documents detailing its use in drug discovery, and specific methodologies. Moreover, I'm examining established protocols for potential utilization, planning a logical guide structure.
A Comprehensive Technical Guide to the Theoretical and Experimental Properties of Z-Trp-OBzl
Abstract
This technical guide provides an in-depth analysis of N-benzyloxycarbonyl-L-tryptophan benzyl ester (Z-Trp-OBzl), a pivotal protected amino acid derivative utilized in peptide synthesis and drug discovery. The document is structured to bridge the gap between the theoretical, in silico-derived properties of the molecule and its tangible, experimentally verified characteristics. We will explore its computed molecular descriptors, detail its empirical physical and spectroscopic data, and provide validated, step-by-step protocols for its synthesis and purification. By juxtaposing computational predictions with laboratory-proven data, this guide offers researchers and drug development professionals a comprehensive resource for the effective application and quality control of this compound.
Introduction to this compound
N-benzyloxycarbonyl-L-tryptophan benzyl ester, commonly abbreviated as this compound, is a derivative of the essential amino acid L-tryptophan.[1] Its structure features two critical protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the amine terminus and the benzyl ester (OBzl) on the carboxyl terminus. This dual-protection strategy is fundamental in synthetic peptide chemistry. It allows for the selective deprotection and coupling of amino acids in a controlled, stepwise manner, preventing unwanted side reactions and enabling the construction of complex peptide chains.[2] The Z-group is typically removed by hydrogenolysis, while the benzyl ester can be cleaved under similar or alternative conditions, offering significant versatility in synthetic design. Its role extends to being a key building block in the synthesis of pharmacologically active peptides and peptidomimetics.[3]
Chemical Identity:
-
Systematic Name: benzyl (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate[1]
-
Common Synonyms: this compound, Cbthis compound, N-alpha-Cbz-L-tryptophan Benzyl Ester[1][4]
Caption: 2D Chemical Structure of this compound.
Theoretical Properties: A Computational Perspective
Theoretical properties, derived from computational models, provide a powerful predictive baseline for understanding a molecule's behavior before it is even synthesized. These in silico descriptors, calculated from the molecule's 2D structure, can forecast its physicochemical characteristics, such as lipophilicity and polarity, which are critical in drug development for predicting absorption and distribution.
The following data is computationally generated and sourced from the PubChem database.[1]
| Computed Descriptor | Value | Implication |
| Molecular Formula | C₂₆H₂₄N₂O₄ | Defines the elemental composition.[1] |
| Exact Mass | 428.17360725 Da | The calculated monoisotopic mass, crucial for high-resolution mass spectrometry.[1][6] |
| Molecular Weight | 428.5 g/mol | The average molecular weight used for stoichiometric calculations.[1][4] |
| XLogP3-AA | 4.8 | A measure of lipophilicity; the high value suggests poor aqueous solubility but good membrane permeability.[1] |
| Topological Polar Surface Area (TPSA) | 80.4 Ų | Predicts the molecule's surface polarity, influencing transport properties.[1][6] |
| Hydrogen Bond Donor Count | 2 | The indole and amide N-H groups can donate hydrogen bonds.[6] |
| Hydrogen Bond Acceptor Count | 4 | The four oxygen atoms can accept hydrogen bonds.[6] |
| Rotatable Bond Count | 10 | Indicates a high degree of conformational flexibility.[6] |
Experimental Characterization: Empirical Verification
While theoretical data offers valuable predictions, experimental verification is the cornerstone of scientific integrity. Empirical data confirms the identity, purity, and structure of the synthesized compound, ensuring its suitability for downstream applications.
Physical Properties
The measured physical properties of this compound are the first line of quality control, providing a rapid assessment of sample purity and identity.
| Property | Experimental Value | Source(s) |
| Appearance | White to off-white crystalline powder | [7][8] |
| Melting Point | 105 - 108 °C | [8] |
| Purity (Typical) | ≥98% | [5] |
| Solubility | Sparingly soluble in water, soluble in methanol | [6][7] |
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule. The combination of IR, NMR, and Mass Spectrometry is used to confirm that the synthesized material matches the expected structure.[9][10]
3.2.1 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups within the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[10] For this compound, the expected spectrum would show:
-
~3300 cm⁻¹: A sharp peak corresponding to the N-H stretch of the amide and indole groups.
-
~3100-3000 cm⁻¹: Peaks for the aromatic C-H stretches.
-
~2950 cm⁻¹: Peaks for the aliphatic C-H stretches of the CH₂ groups.
-
~1740 cm⁻¹: A strong, sharp absorption from the C=O stretch of the benzyl ester.
-
~1690 cm⁻¹: A strong C=O stretch from the carbamate (Z-group).
-
~1250 cm⁻¹: A strong C-O stretch associated with the ester and carbamate groups.
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR (Predicted):
-
~7.0-7.6 ppm: A complex multiplet region corresponding to the 15 aromatic protons from the two benzyl rings and the indole moiety.
-
~5.1 ppm: A singlet integrating to 2H for the methylene protons (CH₂) of the benzyl ester.
-
~5.0 ppm: A singlet integrating to 2H for the methylene protons (CH₂) of the Z-group.
-
~4.5 ppm: A multiplet for the alpha-proton (Cα-H).
-
~3.2 ppm: A multiplet for the two beta-protons (Cβ-H₂).
-
~8.1 ppm & ~5.3 ppm: Broad signals for the two N-H protons (indole and amide), which may exchange with D₂O.
-
-
¹³C NMR (Predicted):
-
~172 ppm: Signal for the ester carbonyl carbon.
-
~156 ppm: Signal for the carbamate carbonyl carbon.
-
~120-140 ppm: A cluster of signals for the aromatic carbons.
-
~67 ppm & ~66 ppm: Signals for the two benzylic CH₂ carbons.
-
~55 ppm: Signal for the alpha-carbon (Cα).
-
~28 ppm: Signal for the beta-carbon (Cβ).
-
3.2.3 Mass Spectrometry (MS) Mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing structural clues.[10]
-
Molecular Ion Peak (M⁺): An ion corresponding to the exact mass of the molecule should be observed at m/z ≈ 428.17 in high-resolution MS.
-
Key Fragmentation Patterns: Common fragments would include the loss of a benzyl group (m/z 91), loss of the benzyloxy group, or cleavage of the ester or amide bonds, providing further structural confirmation.
Synthesis and Purification Protocol
The synthesis of this compound is a logical two-step process starting from L-tryptophan. The causality is clear: first, the more reactive amine group is protected, followed by the protection of the carboxylic acid. This sequence prevents self-polymerization and ensures a clean, high-yielding reaction.
Caption: Two-step synthesis workflow for this compound.
Step 1: Synthesis of Z-Trp-OH (N-protection)
This protocol utilizes the well-established Schotten-Baumann reaction to protect the amino group of L-tryptophan.[7][11]
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve L-tryptophan (1 equivalent) in a 1 M aqueous sodium hydroxide solution. Cool the flask to 0 °C in an ice bath. The basic condition deprotonates the carboxylic acid, making the tryptophan soluble.
-
Reagent Addition: While stirring vigorously, slowly and simultaneously add benzyl chloroformate (1.05 equivalents) and a 1 M NaOH solution dropwise. The key is to maintain a pH between 8-10 to ensure the amine remains nucleophilic while neutralizing the HCl byproduct.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidification & Precipitation: Return the aqueous layer to a beaker and, while stirring in an ice bath, slowly acidify with 6 M HCl until the pH is ~1-2. Z-Trp-OH is insoluble in acidic water and will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield Z-Trp-OH.
Step 2: Synthesis of this compound (Esterification)
This step employs a carbodiimide coupling agent, dicyclohexylcarbodiimide (DCC), to facilitate the esterification between Z-Trp-OH and benzyl alcohol.[2]
Experimental Protocol:
-
Reaction Setup: Dissolve Z-Trp-OH (1 equivalent) and benzyl alcohol (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or ethyl acetate in a round-bottom flask.
-
Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 equivalents) in the same solvent dropwise over 30 minutes. The low temperature is crucial to minimize side reactions and racemization.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU), the byproduct, will form.
-
Work-up: Filter off the DCU precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. This removes unreacted starting materials and acidic/basic impurities.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound product.
Purification Protocol
Recrystallization is an effective method for purifying the crude product to the high standard required for peptide synthesis.[2]
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate.
-
Crystallization: While the solution is still hot, slowly add a non-polar co-solvent like petroleum ether or hexane until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling is essential for forming large, pure crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly under vacuum.
Bridging Theory and Experiment: A Comparative Analysis
The true power of modern chemical science lies in the synergy between theoretical prediction and experimental validation. The computational descriptors for this compound provide a robust hypothesis: a large, flexible, and lipophilic molecule. This prediction is directly validated by its experimental properties, such as its poor water solubility and its melting point, which reflects the significant intermolecular forces in its crystal lattice.
Furthermore, the predicted spectroscopic data serves as a template for experimental analysis. When the experimentally obtained IR, NMR, and MS spectra align with the predicted patterns, it provides definitive confirmation of the molecule's structure and purity. This self-validating system, where theory guides experiment and experiment confirms theory, is fundamental to ensuring the quality and reliability of critical reagents like this compound in research and development.
Caption: The logical workflow from theoretical prediction to experimental validation.
Conclusion
This compound stands as a vital tool in the arsenal of the peptide chemist. This guide has systematically deconstructed the molecule, presenting a cohesive narrative from its theoretical foundations to its empirically verified reality. The computational data provides an invaluable predictive framework, while the detailed experimental protocols for synthesis, purification, and characterization offer a practical roadmap for its successful application. By understanding both the predicted and measured properties of this compound, researchers can proceed with confidence, ensuring the integrity of their synthetic work and the ultimate success of their scientific endeavors.
References
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- PubMed.
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discovery and history of Z-Trp-OBzl in synthesis
Initiating Research on Z-Trp-OBzl
I'm starting by zeroing in on this compound. My initial step involves focused Google searches to uncover the history, synthesis methods, and original discovery of this compound. I am looking for key researchers or research groups instrumental in these areas. I need to get a strong base of understanding on the core information.
Analyzing Synthetic Routes Now
I'm now diving deep into the synthesis. I'm analyzing search results to find original publications and patents. It's key to grasp the first synthesis and any improvements. I'm seeking scientific context and its role in peptide synthesis. I'm looking for detailed procedures and the rationale behind each step, the challenges faced, and the insights gained.
Developing Comprehensive Research Plan
I'm now formulating a detailed research plan. First, I'll conduct targeted Google searches to explore the discovery, history, and synthesis, focusing on early breakthroughs. I aim to identify seminal publications and patents detailing the original synthesis, and subsequent improvements, while also searching for scientific context. I'll meticulously search for detailed procedures and protocols, seeking challenges, insights, and reasoning.
Z-Trp-OBzl as a precursor for other compounds
Starting Research Phase
I am now initiating the data gathering phase. I'm deep diving into comprehensive Google searches to find technical specifics on Z-Tr p-OBzl. My focus is on its chemical characteristics, its frequent reactions, and its importance as a precursor in synthesis.
Planning Guide Structure
I am now structuring the technical guide. Initially, I'll introduce Z-Trp-OBzl, emphasizing its role as a protected amino acid precursor. I'll then cover deprotection methods and applications in peptide synthesis and tryptophan-containing alkaloid synthesis. I will present experimental protocols with rationale, including quantitative data. I plan to use Graphviz diagrams to visually represent the reaction pathways.
Refining Search Strategies
I'm now refining my search strategies to locate in-depth technical information on this compound. My focus is on identifying its key chemical properties, frequent reactions, and its importance as a precursor in compound synthesis. I will analyze search results to pinpoint synthetic pathways and methodologies. I aim to extract details of reaction mechanisms and experimental conditions.
function of benzyl ester protection in synthesis
Beginning Information Gathering
I'm now deep in the weeds with targeted Google searches, focusing on the nitty-gritty of benzyl ester protection. I'm especially interested in the core principles and underlying rationale of using these protecting groups in chemical synthesis. I'm chasing down the "why" and "how" of this chemistry.
Prioritizing Core Principles
I've been gathering details on benzyl ester protection, homing in on the "why" of it all. I am now exploring its role and utility within chemical synthesis. This includes its stability, reaction conditions, and standard methods for introduction and removal, while comparing it to other protecting groups. The focus now is on organizing the technical guide's structure, starting with protection group fundamentals, then delving into benzyl esters and related mechanisms. I'm also planning comparisons with other protective groups.
Developing a Detailed Outline
I'm now diving into the specifics of benzyl ester protection. I've begun with targeted Google searches to gather comprehensive info. I'm focusing on the core principles, stability, reaction methods, and comparisons to other groups. I'm aiming to synthesize this into a structured guide, starting with protecting group fundamentals, then the benzyl ester's mechanism and conditions. I'm also planning tables and protocols.
Initiating Information Analysis
I'm now diving deep into the data, sifting through Google search results to extract key mechanistic details, protocols, and comparisons of benzyl esters. I'm focusing on their use in complex molecule synthesis, especially in drug development. I'm building a detailed understanding of the advantages and disadvantages compared to other protecting groups. The gathered data is now shaping into a structural outline for the guide.
Composing a Technical Guide
I'm now focusing on structuring the guide on benzyl ester protection. The goal is an autonomous resource for researchers, scientists, and drug developers. It needs to be a comprehensive and in-depth technical resource that covers the various aspects of benzyl ester protection. I am now working on the various topics to include.
Defining the Scope
I've outlined the structure, beginning with the rationale for protecting groups, then narrowing to benzyl esters. The guide will cover benzyl ester formation, stability, and deprotection, ensuring a logical flow for the user. I'm focusing on the "why" and "how" with in-text citations, tables for data, and Graphviz diagrams for clarity. I'm now developing experimental protocols to showcase self-validation and deep expertise.
Refining the Framework
I am now solidifying the structural foundation. The plan is to start with the fundamental rationale for protecting groups, then zero in on the unique advantages of benzyl esters, particularly for carboxylic acids. Sections on formation, stability, cleavage, orthogonal strategies, troubleshooting, and a concluding section are planned, to build a cohesive guide. I'm focusing on the "why" and "how," incorporating citations, data tables, and diagrams to validate experimental choices.
Simulating the Guide's Structure
I'm starting to build a skeleton for this guide. I'm focusing on "Why use benzyl esters?", then diving into formation, stability, and deprotection, ending with orthogonal strategies. The aim is to explain the experimental choices with citations, protocols, and diagrams for clarity. I'm prioritizing providing actionable knowledge for experienced users.
Formulating a Technical Outline
My approach will be to meticulously develop the core content, structuring it for easy understanding. I'm focusing on the "why" and "how" of benzyl ester protection, from its rationale and formation to its stability and deprotection. I'm aiming to provide detailed protocols with citations and Graphviz diagrams. I'll include a comprehensive reference list to support every experimental choice. A strong, fully-linked reference list, and helpful tables, are key deliverables.
Conceptualizing the Workflow
I'm now starting with a detailed "Why use benzyl esters?" section. The goal is to highlight the advantages of benzyl esters, particularly hydrogenolysis-based deprotection. I'm focusing on their stability and orthogonal cleavage compared to other esters. I'll provide detailed protocols for both protection and deprotection methods, and create tables and diagrams to illustrate the workflow. I am confident that I can meet all of the user requirements.
Designing the Technical Document
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Z-Trp-OBzl safety and handling guidelines
Starting Data Collection
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Expanding Data Collection Methods
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Outlining the Guide Structure
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Methodological & Application
solid-phase peptide synthesis protocol using Z-Trp-OBzl
Initiating Data Collection
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Analyzing Protection Strategies
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Developing Protocol Framework
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Crafting the Detailed Narrative
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solution-phase peptide synthesis with Z-Trp-OBzl
Launching Research Phase
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Expanding Knowledge Base
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Structuring Application Note
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coupling reagents for Z-Trp-OBzl in peptide synthesis (e.g., DCC, HBTU)
Beginning Research Phase
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Investigating Reaction Details
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Structuring Application Note Plan
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Application Note: Strategies for the Deprotection of Z-Protected Tryptophan Residues
Introduction: The Challenge of Deprotecting Tryptophan
The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of peptide synthesis, valued for its stability under a wide range of conditions and its straightforward introduction. However, its removal from peptides containing sensitive residues, particularly tryptophan, presents a significant challenge. The electron-rich indole side chain of tryptophan is susceptible to oxidation and electrophilic attack under the very conditions typically used for Cbz deprotection, leading to byproducts that complicate purification and compromise final yield and purity.
This application note provides a detailed guide to the primary methods for Cbz deprotection on tryptophan residues, offering insights into the underlying mechanisms, step-by-step protocols, and strategies for mitigating common side reactions.
Understanding the Core Problem: Tryptophan Side Chain Reactivity
The primary challenge in deprotecting Cbz-tryptophan lies in the reactivity of the indole nucleus. During acidic deprotection, the carbocation generated from the cleavage of the Cbz group can alkylate the indole ring. In catalytic hydrogenation, over-reduction can lead to saturation of the indole ring, forming 2,3-dihydrotryptophan. Therefore, the choice of deprotection strategy must be carefully considered based on the overall peptide sequence and the presence of other sensitive functional groups.
Deprotection Methodologies: A Comparative Analysis
Several methods can be employed for the removal of the Cbz group from tryptophan-containing peptides. The choice of method is critical and depends on the specific peptide sequence and the presence of other protecting groups.
Catalytic Hydrogenation
Catalytic hydrogenation is a classic and often clean method for Cbz deprotection, proceeding via hydrogenolysis to yield the free amine, toluene, and carbon dioxide.
Mechanism: The reaction occurs on the surface of a palladium catalyst (typically on carbon, Pd/C). Hydrogen gas is adsorbed onto the catalyst surface, followed by the Cbz-protected peptide. The benzyl C-O bond is then cleaved by the activated hydrogen.
Key Considerations & Field Insights:
-
Catalyst Choice: 10% Pd/C is the most common catalyst. For peptides containing sulfur (methionine or cysteine), the catalyst can be poisoned. In such cases, a larger amount of catalyst or specific, poison-resistant catalysts may be necessary.
-
Solvent System: Methanol is a common solvent due to its ability to dissolve many peptides and its inertness under these conditions. Acetic acid can be added to improve solubility and reaction rates, but it also increases the risk of side reactions.
-
Side Reaction - Indole Ring Reduction: The most significant side reaction is the hydrogenation of the tryptophan indole ring. This is often more pronounced with prolonged reaction times or under acidic conditions. Careful monitoring of the reaction is crucial.
-
Preparation: Dissolve the Cbz-protected tryptophan-containing peptide in a suitable solvent (e.g., methanol, ethanol, or a mixture with acetic acid) in a flask designed for hydrogenation.
-
Inerting: Add the 10% Pd/C catalyst (typically 10-20% by weight of the peptide). The flask should be sealed and the atmosphere replaced with an inert gas like nitrogen or argon.
-
Hydrogenation: Introduce hydrogen gas, either from a balloon or a pressurized system. The reaction is typically run at room temperature and atmospheric pressure.
-
Monitoring: The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This is critical to avoid over-reduction.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. The Celite pad should be washed with the reaction solvent to ensure full recovery of the product.
-
Isolation: The solvent is removed from the filtrate under reduced pressure to yield the deprotected peptide.
Transfer Hydrogenation
Transfer hydrogenation is a milder and often more convenient alternative to using gaseous hydrogen. It employs a hydrogen donor in the presence of a catalyst.
Mechanism: A hydrogen donor, such as ammonium formate, formic acid, or cyclohexene, transfers hydrogen to the Cbz group in the presence of a palladium catalyst. This method avoids the need for specialized hydrogenation equipment.
Key Considerations & Field Insights:
-
Hydrogen Donor: Ammonium formate is a popular choice as it decomposes to hydrogen, ammonia, and carbon dioxide, which are easily removed.
-
Advantages: This method is generally faster than catalytic hydrogenation with H2 gas and can be more selective, often reducing the risk of indole ring saturation. It is also more amenable to standard laboratory glassware.
-
Preparation: Dissolve the Cbz-protected peptide in methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: Add 10% Pd/C to the solution.
-
Hydrogen Donor Addition: Add ammonium formate (typically 3-5 equivalents) to the reaction mixture. The reaction is usually exothermic and may bubble.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. Reactions are often complete within 1-2 hours.
-
Work-up and Isolation: The work-up is identical to that for catalytic hydrogenation: filter through Celite to remove the catalyst and then evaporate the solvent.
Acidolysis
Strong acids can cleave the Cbz group, but this method must be used with caution for tryptophan-containing peptides due to the high risk of side reactions.
Mechanism: The benzylic oxygen is protonated by a strong acid, followed by cleavage of the C-O bond to form a stable benzyl carbocation, which is then trapped by a nucleophile or scavenger.
Key Considerations & Field Insights:
-
Acid Choice: A common reagent is trifluoroacetic acid (TFA). However, TFA alone can lead to significant alkylation of the indole ring.
-
The Critical Role of Scavengers: To prevent the benzyl carbocation from alkylating the tryptophan side chain, a scavenger must be used. Thioanisole or triethylsilane (TES) are effective scavengers that trap the carbocation.
-
Selectivity: This method can be useful if the peptide contains other groups sensitive to hydrogenation.
-
Preparation: Dissolve the Cbz-protected peptide in dichloromethane (DCM).
-
Scavenger Addition: Add triethylsilane (TES) (typically 2-5 equivalents) to the solution.
-
Acid Addition: Cool the mixture in an ice bath and slowly add trifluoroacetic acid (TFA) (often used as a co-solvent, e.g., 50% TFA in DCM).
-
Reaction: Stir the reaction at room temperature and monitor by TLC or HPLC.
-
Work-up: Once the reaction is complete, the TFA and DCM are removed under reduced pressure. The crude product is often triturated with cold diethyl ether to precipitate the deprotected peptide salt.
Comparative Summary of Deprotection Methods
| Feature | Catalytic Hydrogenation (H₂/Pd-C) | Transfer Hydrogenation (HCOONH₄/Pd-C) | Acidolysis (TFA/Scavenger) |
| Primary Reagents | H₂ gas, 10% Pd/C | Ammonium formate, 10% Pd/C | Trifluoroacetic acid (TFA), Triethylsilane (TES) |
| Key Advantage | Clean byproducts (toluene, CO₂) | Milder, faster, no H₂ gas handling | Orthogonal to hydrogenation-sensitive groups |
| Major Drawback | Potential for indole ring reduction | Catalyst poisoning by sulfur | Strong acid can damage sensitive peptides |
| Primary Side Reaction | Saturation of the indole ring | Less common, but can occur with prolonged time | Alkylation of the indole ring by benzyl carbocation |
| Equipment | Hydrogenation apparatus | Standard laboratory glassware | Standard laboratory glassware |
| Best Suited For | Peptides without sulfur or other reducible groups | General purpose, good for sulfur-containing peptides | Peptides with groups sensitive to reduction |
Visualizing the Deprotection Workflows
Deprotection Mechanism Overview
Caption: Figure 1: Comparative pathways for Cbz deprotection from tryptophan.
General Experimental Workflow
Caption: Figure 2: A generalized workflow for Cbz deprotection and product isolation.
Analytical Monitoring and Troubleshooting
Trustworthiness through Validation: A protocol is only as good as its validation. Real-time monitoring is non-negotiable for tryptophan deprotection.
-
HPLC: The gold standard for monitoring these reactions. A gradient method can typically resolve the starting material, the product, and major byproducts. The disappearance of the starting material and the appearance of the product peak confirm the reaction's progress.
-
TLC: A quick and effective way to monitor the reaction. A change in the retention factor (Rf) will indicate the removal of the lipophilic Cbz group. Staining with ninhydrin can visualize the newly formed free amine.
Troubleshooting Common Issues:
-
Incomplete Reaction:
-
Catalytic Hydrogenation: The catalyst may be poisoned or inactive. Try adding fresh catalyst. Ensure the system is free of leaks if using H₂ gas.
-
Acidolysis: Insufficient acid or scavenger. The peptide may have precipitated out of solution.
-
-
Formation of Side Products:
-
Indole Reduction (Hydrogenation): Decrease reaction time. Ensure the system is not acidic if possible. Use transfer hydrogenation as a milder alternative.
-
Indole Alkylation (Acidolysis): Increase the concentration of the scavenger. Ensure the reaction is performed at a low temperature (0 °C).
-
-
Low Recovery:
-
The deprotected peptide may be adsorbing to the catalyst; wash the Celite/catalyst thoroughly.
-
The peptide may be partially insoluble in the work-up solvent.
-
Conclusion
The successful deprotection of a Cbz-protected tryptophan residue is a balancing act between effective group removal and preservation of the delicate indole side chain. While catalytic hydrogenation remains a powerful tool, transfer hydrogenation often provides a more controlled and convenient alternative. Acidolysis, when paired with appropriate scavengers, offers an orthogonal strategy for complex syntheses. The key to success lies in careful method selection, diligent monitoring, and an understanding of the potential side reactions. This guide provides the foundational protocols and insights to navigate these challenges effectively.
References
- K. Yamada, et al. (1977).A New Convenient Method for the Debenzyloxycarbonylation of N-Benzyloxycarbonylamino Acids and Peptides by Catalytic Transfer Hydrogenation with Formic Acid. The Journal of Organic Chemistry. [Link]
- Greene, T.W., Wuts, P.G.M. (1999).Protective Groups in Organic Synthesis, 3rd ed. John Wiley & Sons, Inc. [Link]
- Albericio, F., et al. (2002).The Chemical Synthesis of Peptides and Proteins. Chemical Reviews. [Link]
- Organic Chemistry Portal.Benzyloxycarbonyl (Z, Cbz).[Link]
Application Notes and Protocols: Selective Cleavage of Benzyl Esters in Complex Molecular Architectures
Introduction: The Benzyl Ester as a Versatile Protecting Group
The benzyl (Bzl) group is a cornerstone in the strategic protection of carboxylic acids within multistep organic synthesis, particularly in the fields of peptide, carbohydrate, and natural product chemistry. Its utility stems from a unique balance of stability under a wide range of reaction conditions and a diverse array of methods for its selective removal. Benzyl esters are stable to mildly acidic and basic conditions, as well as many organometallic reagents, making them orthogonal to many other common protecting groups.
However, the true art of utilizing the benzyl ester lies in its selective deprotection in the presence of other sensitive functionalities and protecting groups. A successful debenzylation strategy hinges on a deep understanding of the reaction mechanisms and the subtle interplay of reagents and conditions. This guide provides a detailed exploration of the primary methods for benzyl ester cleavage, offering mechanistic insights, comprehensive protocols, and a comparative analysis to aid researchers in designing robust and selective deprotection strategies.
Catalytic Hydrogenolysis: The Gold Standard for Benzyl Ester Cleavage
Catalytic hydrogenolysis is arguably the most common and cleanest method for the deprotection of benzyl esters. The reaction proceeds under mild conditions and typically affords toluene and the free carboxylic acid as the only byproducts, simplifying downstream purification.
Mechanism of Action
The mechanism involves the oxidative addition of the benzyl C-O bond to the surface of a palladium catalyst, followed by hydrogenolysis. The benzyl group is reduced to toluene, and the carboxylic acid is liberated. This process is highly efficient and generally chemoselective.
Key Considerations for Selectivity
-
Catalyst Choice: Palladium on activated carbon (Pd/C) is the most common catalyst. The loading (typically 5-10 wt%) and deactivation state of the catalyst can be tuned to enhance selectivity. For substrates prone to over-reduction, deactivated catalysts like Lindlar's catalyst can be employed.
-
Solvent System: A variety of solvents can be used, including methanol (MeOH), ethanol (EtOH), ethyl acetate (EtOAc), and tetrahydrofuran (THF). The choice of solvent can influence the reaction rate and selectivity.
-
Hydrogen Source: While gaseous hydrogen (H₂) is traditional, catalytic transfer hydrogenation (CTH) offers a safer and more convenient alternative. CTH utilizes a hydrogen donor molecule, such as ammonium formate, cyclohexene, or 1,4-cyclohexadiene, to generate hydrogen in situ.
Experimental Protocol: Hydrogenolysis using Pd/C and H₂
Objective: To deprotect a benzyl ester in the presence of a Boc-protected amine.
Materials:
-
Benzyl-protected substrate (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite™
Procedure:
-
Dissolve the benzyl-protected substrate in MeOH in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Seal the flask and purge with nitrogen or argon.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst.
-
Rinse the Celite™ pad with additional MeOH.
-
Concentrate the filtrate in vacuo to yield the deprotected carboxylic acid.
Experimental Protocol: Catalytic Transfer Hydrogenation
Objective: To deprotect a benzyl ester using ammonium formate as a hydrogen donor.
Materials:
-
Benzyl-protected substrate (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Ammonium formate (HCOONH₄) (5.0 eq)
-
Methanol (MeOH)
Procedure:
-
Dissolve the benzyl-protected substrate in MeOH in a round-bottom flask.
-
Add 10% Pd/C to the solution.
-
Add ammonium formate in one portion.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst.
-
Rinse the Celite™ pad with additional MeOH.
-
Concentrate the filtrate in vacuo. An aqueous workup may be necessary to remove residual ammonium salts.
Workflow for Catalytic Hydrogenolysis
Caption: General workflow for benzyl ester deprotection via catalytic hydrogenolysis.
Acid-Catalyzed Cleavage
While less common than hydrogenolysis, acid-catalyzed hydrolysis can be effective for benzyl ester cleavage, particularly when hydrogenation is not feasible (e.g., in the presence of reducible functional groups like alkynes). The choice of acid and conditions is critical to avoid side reactions and the cleavage of other acid-labile protecting groups.
Mechanism of Action
The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of a conjugate base or solvent molecule on the benzylic carbon (an SN2-type mechanism) or, under harsher conditions, formation of a stable benzyl cation (an SN1-type mechanism).
Key Considerations for Selectivity
-
Acid Strength: Strong acids like trifluoroacetic acid (TFA) are often used. The concentration of the acid and the presence of a scavenger (e.g., triethylsilane) can be modulated to improve selectivity.
-
Orthogonality: This method is generally not orthogonal to other acid-labile groups like Boc, t-butyl esters, or acetonides, which will likely be cleaved as well. However, with careful selection of reagents, some selectivity can be achieved. For instance, TMSI (trimethylsilyl iodide) can cleave benzyl esters under neutral conditions, generated in situ from TMSCl and NaI.
Experimental Protocol: Cleavage with TMSI
Objective: To deprotect a benzyl ester in the presence of an acid-sensitive group.
Materials:
-
Benzyl-protected substrate (1.0 eq)
-
Trimethylsilyl chloride (TMSCl) (2.0 eq)
-
Sodium iodide (NaI) (2.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
Dissolve the benzyl-protected substrate in dry acetonitrile.
-
Add sodium iodide and trimethylsilyl chloride.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium thiosulfate solution to remove any residual iodine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
Base-Catalyzed Saponification
Saponification using a strong base is a classical method for ester hydrolysis. However, for benzyl esters, this method is often slow and requires harsh conditions (e.g., elevated temperatures), which can compromise other functionalities in the molecule.
Mechanism of Action
The reaction follows a standard nucleophilic acyl substitution pathway. A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the carboxylate salt and benzyl alcohol.
Key Considerations for Selectivity
-
Base Strength and Steric Hindrance: Strong, sterically unhindered bases like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are typically required.
-
Compatibility: This method is incompatible with other base-labile protecting groups (e.g., Fmoc) and can cause epimerization at adjacent stereocenters. It is generally considered a method of last resort when others have failed.
Experimental Protocol: Saponification with LiOH
Objective: To deprotect a benzyl ester under basic conditions.
Materials:
-
Benzyl-protected substrate (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0-5.0 eq)
-
Tetrahydrofuran (THF) and Water (H₂O) mixture (e.g., 3:1)
Procedure:
-
Dissolve the benzyl-protected substrate in a THF/H₂O mixture.
-
Add LiOH and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylate.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, filter, and concentrate in vacuo.
Comparative Analysis of Deprotection Methods
The choice of deprotection method is dictated by the overall molecular structure and the other protecting groups present. The following table provides a comparative overview:
| Method | Reagents | Conditions | Advantages | Disadvantages | Orthogonal To (Generally) |
| Catalytic Hydrogenolysis | H₂, Pd/C | Room Temp, 1 atm | Mild, clean byproducts, highly selective | Incompatible with reducible groups (alkenes, alkynes, Cbz, some N-O bonds) | Boc, Fmoc, TBDMS, Acetonides |
| Catalytic Transfer Hydrogenation | HCOONH₄, Pd/C | Room Temp | Safer than H₂ gas, mild, clean | Incompatible with reducible groups | Boc, Fmoc, TBDMS, Acetonides |
| Acid-Catalyzed (TMSI) | TMSI (from TMSCl/NaI) | Room Temp, Neutral | Avoids hydrogenation, relatively mild | Iodide can be a problematic nucleophile | Fmoc, Cbz |
| Acid-Catalyzed (TFA) | Trifluoroacetic acid (TFA) | Room Temp | Strong deprotection for robust substrates | Not selective, cleaves Boc, t-butyl esters, acetonides | Cbz, Fmoc (under specific conditions) |
| Base-Catalyzed Saponification | LiOH, NaOH | Room Temp or Heat | Useful when other methods fail | Harsh conditions, risk of epimerization, not selective for other esters | Boc, TBDMS, Cbz |
Selectivity Decision Tree
To assist in selecting the appropriate deprotection strategy, the following decision tree can be used as a guide.
Caption: Decision tree for selecting a benzyl ester deprotection method.
Conclusion
The selective cleavage of a benzyl ester is a critical operation in modern organic synthesis. While catalytic hydrogenolysis remains the premier choice for its mildness and selectivity, a thorough understanding of alternative methods is essential for navigating the complexities of highly functionalized molecules. By carefully considering the substrate's sensitivities and choosing the appropriate reagents and conditions, researchers can effectively unmask the carboxylic acid functionality, paving the way for subsequent synthetic transformations. This guide serves as a foundational resource for making informed decisions in the design and execution of benzyl ester deprotection strategies.
References
- Ram, S. & Ehrenkaufer, R. E. (1984). A convenient and selective method for the removal of O-benzyl and N-benzyloxycarbonyl groups by catalytic transfer hydrogenation. Synthesis, 1984(08), 665-670.
- Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic methods and reactions; 62. A convenient and mild dealkylation of esters, ethers, and acetals with iodotrimethylsilane. The Journal of Organic Chemistry, 44(8), 1247-1251.
incorporating Z-Trp-OBzl into bioactive peptide sequences
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synthesis of constrained peptides using Z-Trp-OBzl
Application Note & Protocol
Topic: Strategic Synthesis of Conformationally Constrained Peptides via Intramolecular Cyclization of Z-Trp-OBzl Residues
Audience: Researchers, scientists, and drug development professionals in peptide chemistry and medicinal chemistry.
Executive Summary
Constraining the conformational flexibility of peptides is a cornerstone strategy in modern drug design, often leading to enhanced potency, selectivity, and metabolic stability. This guide provides a detailed methodology for synthesizing constrained peptides by leveraging the unique reactivity of the tryptophan (Trp) indole side chain. We will focus on the use of N-benzyloxycarbonyl-L-tryptophan benzyl ester (this compound) as a key building block. The core transformation is an intramolecular Pictet-Spengler reaction, which forges a new carboline ring system, effectively locking the peptide backbone into a defined bicyclic architecture. This document offers both the theoretical basis and actionable, step-by-step protocols for synthesis, cyclization, deprotection, and characterization.
Introduction: The Rationale for Peptide Constraint
Linear peptides often suffer from significant pharmacological drawbacks, including susceptibility to proteolytic degradation and the existence of a vast ensemble of conformations, only a few of which are biologically active. Introducing conformational constraints can pre-organize the peptide into its bioactive shape, improving receptor binding affinity and shielding it from enzymatic cleavage. The tryptophan side chain offers a privileged scaffold for generating such constraints due to the nucleophilic nature of its indole ring, which can react with an electrophile to form a rigid, bicyclic structure.
The Pictet-Spengler reaction is a powerful tool in this context. It involves the acid-catalyzed reaction of the tryptophan indole ring with an aldehyde or ketone, leading to the formation of a tetrahydro-β-carboline ring system. When this reaction is performed intramolecularly on a peptide containing both a tryptophan residue and an N-terminal aldehyde (or a precursor), it results in a stable, bicyclic constrained peptide.
The Strategic Role of this compound
The choice of This compound is deliberate and strategic for solution-phase synthesis of the linear peptide precursor.
-
Z (Benzyloxycarbonyl) Group: This protects the N-terminal amine. It is stable to the acidic conditions often required for the subsequent cyclization step but can be cleanly removed under neutral conditions via catalytic hydrogenolysis.
-
OBzl (Benzyl Ester) Group: This protects the C-terminal carboxylic acid. Like the Z group, it is stable to acid and is concurrently cleaved during the final hydrogenolysis step.
-
Combined Utility: Using Z and OBzl groups allows for the selective deprotection of the final product in a single, clean step, avoiding harsh acidic or basic conditions that could compromise the integrity of the newly formed bicyclic structure.
Experimental Workflow Overview
The overall synthetic strategy is a multi-stage process that requires careful execution and purification at each step. The workflow is designed to first build the linear peptide, then induce the key cyclization reaction, and finally remove all protecting groups to yield the target molecule.
Figure 2: Simplified mechanism of the intramolecular Pictet-Spengler reaction.
Detailed Experimental Protocols
Disclaimer: These protocols are generalized and may require optimization based on the specific peptide sequence. All operations should be performed in a fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of the Linear Peptide Precursor
This protocol assumes a solution-phase synthesis approach for a model tripeptide, Gly-Trp-Ala, where Gly will be converted to an aldehyde precursor.
-
Dipeptide Formation (Z-Trp-Ala-OBzl):
-
Dissolve Z-Trp-OH (1.1 eq) and H-Ala-OBzl·HCl (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add N,N'-Diisopropylethylamine (DIPEA) (2.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq) as the coupling reagent.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
-
-
Z-Group Deprotection:
-
The protocol for removing the Z-group from the dipeptide to prepare it for the next coupling step is not detailed here but would typically involve hydrogenolysis, which is reserved for the final step in this workflow to maintain orthogonal protection. For a longer peptide, an alternative N-terminal protecting group like Fmoc would be used and removed at each step.
-
-
Introduction of Aldehyde Precursor (e.g., a glycol):
-
Couple the N-terminal amino acid, in this case, a protected glycolic acid or a similar precursor that can be readily oxidized to an aldehyde in a later step. The coupling procedure is similar to step 1.
-
Protocol 2: Intramolecular Pictet-Spengler Cyclization
Prerequisite: The linear peptide precursor must be of high purity (>95% by HPLC) before proceeding.
-
Reaction Setup:
-
Dissolve the purified linear peptide (1.0 eq) in a mixture of DCM and trifluoroacetic acid (TFA). A common starting ratio is 95:5 (v/v) DCM:TFA. The optimal concentration of the peptide is typically low (e.g., 1-5 mM) to favor intramolecular over intermolecular reactions.
-
If an aldehyde precursor was used, a gentle oxidation step (e.g., with Dess-Martin periodinane) may be required prior to this acid treatment step. For simplicity, this protocol assumes a direct cyclization using an N-terminal residue that forms an aldehyde or imine in situ under acidic conditions (e.g., from a glyoxylyl group).
-
In many cases, an external aldehyde like formaldehyde (added as paraformaldehyde) can be used to react with the N-terminal amine and the tryptophan side chain of a peptide.
-
-
Reaction Execution:
-
Stir the solution at room temperature.
-
Monitor the reaction progress carefully using analytical RP-HPLC and mass spectrometry (MS). The cyclized product will have a shorter retention time than the linear precursor and the same mass (as it is an isomerization).
-
The reaction is typically complete within 1-4 hours. Over-exposure to strong acid can lead to side reactions.
-
-
Workup:
-
Once the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation at low temperature.
-
The crude cyclized peptide is then immediately prepared for the final deprotection step.
-
Protocol 3: Final Deprotection and Purification
-
Catalytic Hydrogenolysis:
-
Dissolve the crude, cyclized peptide in a suitable solvent such as Methanol (MeOH), Ethanol (EtOH), or Acetic Acid (AcOH).
-
Add Palladium on carbon (Pd/C) catalyst (10% w/w).
-
Secure the reaction flask to a hydrogenator or purge the vessel carefully with hydrogen gas (H₂) from a balloon.
-
Stir the reaction vigorously at room temperature under a positive pressure of H₂.
-
Monitor the reaction by HPLC/MS. The complete removal of both Z (91 Da) and OBzl (90 Da) groups will result in a mass loss of 181 Da.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
-
Purification by RP-HPLC:
-
Concentrate the filtrate to obtain the crude, fully deprotected constrained peptide.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) with a C18 column.
-
Use a gradient of water and acetonitrile, both containing 0.1% TFA.
-
Collect fractions and analyze them by analytical HPLC and MS.
-
Pool the fractions containing the pure product (>98%) and lyophilize to obtain a fluffy white powder.
-
Characterization Data
The final product should be thoroughly characterized to confirm its identity and purity.
| Analysis Technique | Purpose | Expected Outcome |
| RP-HPLC | Assess purity and identity | A single, sharp peak with the expected retention time. Purity should be >98%. |
| Mass Spectrometry (MS) | Confirm molecular weight | The observed mass should match the calculated mass of the constrained peptide. |
| NMR Spectroscopy (¹H, COSY, TOCSY) | Confirm structure and conformation | Key diagnostic signals include the appearance of new signals for the tetrahydro-β-carboline ring protons and distinct chemical shifts indicating a constrained structure. |
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Cyclization Yield | Intermolecular reaction favored; Steric hindrance; Incomplete precursor reaction. | Decrease peptide concentration; Increase reaction time or acid strength cautiously; Ensure precursor is >95% pure. |
| Incomplete Deprotection | Catalyst poisoning or deactivation; Insufficient H₂ pressure. | Use fresh Pd/C catalyst; Ensure proper H₂ atmosphere and vigorous stirring; Change solvent (AcOH can sometimes improve results). |
| Side Product Formation | Racemization; Acid-catalyzed degradation of the peptide. | Minimize exposure to strong acid; Perform reactions at lower temperatures; Ensure all reagents are anhydrous. |
| Poor HPLC Resolution | Inappropriate gradient or column. | Optimize the HPLC gradient (make it shallower); Try a different column chemistry (e.g., C8 or Phenyl). |
References
- Pictet-Spengler reaction.Wikipedia.[Link]
- Constraining Peptides with an Intramolecular Tryptophan–Lysine Cross-Link.Organic Letters.[Link]
- A Concise Formaldehyde-Based Strategy for Constraining Peptides.Chemistry – A European Journal.[Link]
- Peptide and protein cyclization through Pictet–Spengler reaction.RSC Chemical Biology.[Link]
- Synthesis of Conformationally Constrained Peptides by Pictet-Spengler Cyclization.Accounts of Chemical Research.[Link]
- Unveiling the Conformational Preferences of a Bicyclic Tryptophan-Containing Peptide.The Journal of Physical Chemistry B.[Link]
Z-Trp-OBzl in fragment condensation for large peptide synthesis
Initiating Literature Review
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Application Note: A Strategic Approach to the Analytical HPLC Purification of Peptides Containing N-in-benzyloxycarbonyl-L-tryptophan benzyl ester (Z-Trp-OBzl)
Introduction: The Unique Challenge of Z-Trp-OBzl Peptides
The incorporation of tryptophan (Trp) residues with both indole nitrogen and C-terminus protection, such as N-in-benzyloxycarbonyl-L-tryptophan benzyl ester (this compound), is a common strategy in peptide synthesis to prevent side reactions and facilitate fragment condensation. However, these bulky, hydrophobic protecting groups introduce significant challenges during purification. The inherent hydrophobicity of the Z and OBzl moieties can lead to poor solubility, strong retention on reverse-phase (RP) columns, and potential for aggregation, complicating the separation of the target peptide from closely related impurities.
This application note provides a detailed, experience-driven protocol for the analytical HPLC purification of peptides containing the this compound modification. We will delve into the causality behind methodological choices, from column selection and mobile phase composition to gradient optimization, ensuring a robust and reproducible separation.
Foundational Principles: Understanding the Analyte
The key to a successful separation lies in understanding the physicochemical properties of the this compound-containing peptide.
-
Increased Hydrophobicity: The benzyloxycarbonyl (Z) and benzyl (OBzl) groups are highly nonpolar. This dramatically increases the overall hydrophobicity of the peptide, leading to very strong interaction with C18 and other common reverse-phase stationary phases. This necessitates the use of strong organic modifiers and potentially elevated temperatures to ensure efficient elution.
-
UV Absorbance: The indole ring of tryptophan, along with the aromatic rings of the Z and OBzl groups, provides strong UV absorbance. This allows for sensitive detection, typically at wavelengths between 220 nm and 280 nm. While 220 nm offers a general signal for the peptide backbone, 280 nm provides more specificity for tryptophan-containing sequences.
-
Protecting Group Stability: The Z and OBzl groups are generally stable to the acidic conditions commonly used in reverse-phase HPLC (e.g., trifluoroacetic acid, TFA). However, prolonged exposure to harsh conditions or elevated temperatures could potentially lead to degradation, making method optimization crucial.
Experimental Workflow: A Step-by-Step Protocol
This protocol outlines a robust starting point for the analytical purification. Optimization will likely be required based on the specific peptide sequence.
Caption: High-level workflow for analytical HPLC purification.
Materials and Reagents
-
Peptide Sample: Crude peptide containing this compound, lyophilized.
-
Solvent A (Aqueous): HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Solvent B (Organic): HPLC-grade Acetonitrile (ACN) with 0.1% (v/v) TFA.
-
Strong Solubilizing Solvent (if needed): Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
HPLC System: An analytical HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A high-quality reverse-phase column. See Table 1 for recommendations.
Detailed Protocol
-
Sample Preparation:
-
Accurately weigh a small amount of the crude peptide (e.g., 1 mg).
-
Attempt to dissolve the peptide in a small volume of Solvent B (ACN with 0.1% TFA) to a final concentration of approximately 1 mg/mL.
-
Expert Insight: Due to the high hydrophobicity, the peptide may not be fully soluble in ACN alone. If insolubility is observed, add a minimal amount of DMSO or DMF dropwise until the peptide dissolves. Aim to use the lowest possible volume of these strong solvents, as they can interfere with peak shape and retention time. Ensure the final sample is filtered through a 0.22 µm syringe filter before injection.
-
-
HPLC System Preparation:
-
Thoroughly degas both Solvent A and Solvent B.
-
Install the selected analytical column and set the column thermostat to 30-40°C. Elevated temperatures can improve peak shape and reduce retention times for hydrophobic peptides.
-
Purge the pump lines with their respective solvents.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 15-20 column volumes, or until a stable baseline is achieved.
-
-
Chromatographic Method:
-
Detection: Set the detector to monitor at both 220 nm (for the peptide backbone) and 280 nm (for the Trp indole and protecting groups).
-
Flow Rate: For a standard 4.6 mm ID analytical column, a flow rate of 1.0 mL/min is a good starting point.
-
Injection Volume: Inject 5-20 µL of the prepared sample.
-
Gradient Elution: A shallow gradient is often necessary to resolve closely eluting impurities from the main product. A suggested starting gradient is provided in Table 2.
-
Data Interpretation and Optimization
Column Selection: The Causality
The choice of stationary phase is critical. The extreme hydrophobicity of this compound peptides dictates the need for a phase that provides adequate retention without being overly retentive, which could lead to broad peaks and poor recovery.
| Column Type | Phase Chemistry | Pore Size | Rationale & Expert Insight |
| Recommended | C18 | 100-120 Å | The industry standard, providing a good balance of retention and selectivity. A modern, well-end-capped C18 is crucial to minimize secondary interactions. |
| Alternative 1 | C8 | 100-120 Å | Offers less retention than C18, which can be beneficial if the peptide is eluting very late or showing poor peak shape. This is a logical first alternative if C18 proves too retentive. |
| Alternative 2 | Phenyl-Hexyl | 100-120 Å | The phenyl chemistry can offer alternative selectivity (π-π interactions) for aromatic-rich peptides, potentially resolving impurities that co-elute on alkyl phases. |
| Table 1. Recommended Analytical HPLC Columns. |
Mobile Phase and Gradient Optimization
The mobile phase composition directly controls the elution of the peptide.
-
Ion-Pairing Agent: TFA is the standard choice. It serves as an ion-pairing agent, sharpening peaks for acidic and basic peptides, and its volatility makes it suitable for subsequent mass spectrometry analysis if needed. Formic acid (FA) can be an alternative, but typically results in broader peaks and different selectivity.
-
Organic Modifier: Acetonitrile (ACN) is the preferred organic solvent due to its low viscosity and UV transparency.
-
Gradient Design: The gradient must be tailored to the peptide. A common mistake is using a gradient that is too steep, leading to poor resolution.
Caption: Logic for optimizing the HPLC gradient.
A recommended starting gradient for a scouting run is as follows:
| Time (min) | % Solvent A (0.1% TFA in H₂O) | % Solvent B (0.1% TFA in ACN) | Comment |
| 0.0 | 95 | 5 | Initial hold |
| 5.0 | 95 | 5 | Load sample |
| 35.0 | 5 | 95 | Elution gradient |
| 40.0 | 5 | 95 | Column wash |
| 40.1 | 95 | 5 | Re-equilibration |
| 45.0 | 95 | 5 | End of run |
| Table 2. Example of a Starting Analytical Gradient. |
Trustworthiness through Self-Validation: Based on the retention time of your target peptide in this scouting run, you can design a much shallower, targeted gradient. For example, if the peptide elutes at 25 minutes (corresponding to ~65% B), a new gradient could run from 50% to 80% B over 30 minutes. This significantly enhances the separation power where it is most needed.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | Secondary interactions with column silanols; Poor sample solubility; Column overload. | Use a well-end-capped column; Decrease injection volume/concentration; Increase column temperature (e.g., to 40-50°C). |
| No Peak Elution | Peptide is too hydrophobic for the conditions. | Switch to a less retentive column (C8); Increase the final %B in the gradient; Consider adding a stronger organic modifier like isopropanol (IPA) to Solvent B (e.g., 90:10 ACN:IPA). |
| Split Peaks | On-column degradation; Conformational isomers; Sample solvent issue. | Ensure fresh mobile phase; If using DMSO/DMF, ensure the injection volume is minimal; Try a different mobile phase pH if stability is a concern. |
| Poor Resolution | Gradient is too steep; Inappropriate column chemistry. | Decrease the gradient slope (%B/min) around the elution time of the target peak; Test an alternative stationary phase (e.g., Phenyl-Hexyl). |
| Table 3. Troubleshooting Guide. |
Conclusion
The analytical HPLC purification of peptides containing this compound is a challenging but manageable task that requires a systematic approach. By understanding the inherent hydrophobicity of the analyte and carefully selecting the column and mobile phase, one can develop a robust and reproducible method. The key to success lies in methodical optimization, starting with a broad scouting gradient and progressively refining it to achieve the desired resolution. This protocol provides a solid foundation for researchers, scientists, and drug development professionals to confidently tackle this specific purification challenge.
References
- A Practical Guide to HPLC Method Development. Source: Agilent Technologies. [Link]
- Reversed-Phase HPLC for Peptides and Proteins.
mass spectrometry analysis of Z-Trp-OBzl containing peptides
Initiating Search Protocols
I'm currently engaged in comprehensive Google searches to establish a foundational understanding. My focus is on the mass spectrometry analysis of peptides modified with Z-Trp-OBzl, specifically ionization behavior, fragmentation patterns, and typical analytical challenges in this area.
Synthesizing Foundational Knowledge
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Formulating Application Note Structure
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Refining Analytical Strategy
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Application Notes and Protocols for the Efficient Coupling of Z-Trp-OBzl to Solid-Phase Resins
Introduction: The Critical First Step in Peptide Synthesis
The covalent attachment of the first amino acid to a solid support is a pivotal moment in Solid-Phase Peptide Synthesis (SPPS), setting the stage for the subsequent elongation of the peptide chain. The efficiency of this initial loading step directly impacts the overall yield and purity of the final peptide. This guide provides a comprehensive overview and detailed protocols for the successful coupling of N-α-benzyloxycarbonyl-L-tryptophan benzyl ester (Z-Trp-OBzl), a commonly used protected amino acid, to the two most prevalent resin types: Wang resin and Merrifield resin.
This compound presents unique considerations due to the steric hindrance of its bulky indole side chain and the Z and OBzl protecting groups. Therefore, careful selection of coupling methodology and reaction conditions is paramount to achieve optimal loading and prevent undesirable side reactions. This document is intended for researchers, scientists, and drug development professionals seeking to master this fundamental technique in peptide synthesis.
Understanding the Core Chemistry: Esterification and Alkylation
The coupling of this compound to a resin is fundamentally an esterification or alkylation reaction, depending on the resin employed.
-
Wang Resin: This resin possesses a hydroxyl-functionalized linker. The coupling of this compound proceeds via an esterification reaction, where the carboxylic acid of the amino acid derivative forms an ester bond with the hydroxyl group on the resin. This reaction is typically catalyzed by a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[1][2]
-
Merrifield Resin: This resin features a chloromethyl group on a polystyrene backbone.[3][4] The attachment of the first amino acid is achieved through a nucleophilic substitution (SN2) reaction, where the carboxylate of the amino acid displaces the chloride ion on the resin, forming an ester linkage.[5] The cesium salt of the protected amino acid is often employed to enhance the nucleophilicity of the carboxylate and improve reaction efficiency.
Visualizing the Coupling Process
The following diagrams illustrate the fundamental workflows for coupling this compound to Wang and Merrifield resins.
Caption: Workflow for this compound coupling to Wang resin.
Sources
cleavage cocktail recipe for peptides with Z-Trp-OBzl
Starting Comprehensive Research
I'm currently diving into the chemical properties of Z and OBzl protecting groups, specifically focusing on their behavior under various cleavage conditions. I'm beginning with extensive Google searches to gather information on their lability and how they react to different deprotection methods. This initial research will form the foundation for further analysis.
Analyzing Cleavage Mechanisms
I'm now formulating focused searches to investigate the acid-catalyzed cleavage of Z and OBzl groups. I'm paying close attention to tryptophan's indole side chain, which presents alkylation and oxidation challenges. My research also extends to recommended scavengers that can help mitigate side reactions. I'm aiming to understand the specific conditions required for effective cleavage while minimizing potential incompatibilities.
Planning Protocol Design
I'm now focusing on synthesizing the research into a user-friendly application note and protocol. The plan is to start with an overview of the Z-Trp-OBzl cleavage challenges, then lay out a specific strategy, illustrated by tables summarizing cleavage cocktails and reagent functions. I'll include a detailed, step-by-step protocol and a DOT graph to visualize the process, with in-text citations linked to reputable sources, and a comprehensive references section.
Gathering Cleavage Data
I've been gathering some great foundational data on cleaving Z and OBzl protecting groups from tryptophan-containing peptides. I've focused on understanding different aspects of the cleavage processes, and it's all going quite well.
Synthesizing Cocktail Strategies
I'm now synthesizing strategies for a "cleavage cocktail". I've found that catalytic hydrogenation and strong acids like HBr are key. Tryptophan's sensitivity is a major factor, so I'm focusing on suitable scavengers like TES, TIS, EDT, and thioanisole. I'm focusing on the ideal composition of the cocktail.
Digging for Specifics
I'm now digging into specific, tested recipes for cleavage cocktails and reaction conditions, focusing on peptides with this compound. I'm seeking direct comparisons of cleavage methods (HBr/AcOH, hydrogenolysis, TFA cocktails) to find the most efficient approach, and need mechanistic details of Trp side reactions. I'm prioritizing authoritative references for protocols and data.
Detailing Cleavage Protocols
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Defining Guide Scope & Format
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Refining Search Strategies
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Refining Cocktail Details
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Refining Search and Planning
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Analyzing Specific Reagents
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Examining Protecting Group Removal
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Refining Cocktail Protocols
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Searching for Protocol Specifics
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Analyzing Cleavage Methods
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Compiling Relevant Protocols
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use of Z-Trp-OBzl in the synthesis of therapeutic peptides
Starting Initial Investigation
I've started with comprehensive Google searches, focusing on Z-Trp-OBzl. I'm gathering information on its chemical properties, how it's used in peptide synthesis, and whether it helps create therapeutic peptides. The goal is to build a solid foundation of understanding before I dig deeper.
Analyzing Search Results
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Expanding Application Note Details
I'm now detailing experimental protocols for the application note. I'm focusing on key workflows like coupling this compound and deprotection steps. I'm also preparing diagrams using Graphviz DOT to show chemical structures and workflows, keeping in mind formatting guidelines. Lastly, I will create a proper "References" section.
Initiating Search Refinement
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large-scale synthesis of peptides with Z-Trp-OBzl
Launching Initial Search Efforts
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Initiating Data Analysis
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of Z-Trp-OBzl
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the incorporation of N-benzyloxycarbonyl-L-tryptophan benzyl ester (Z-Trp-OBzl) in peptide synthesis. Its question-and-answer format directly addresses common issues to provide actionable solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: We are experiencing significantly low coupling yields (<60%) for this compound using standard DIC/HOBt conditions in our solid-phase peptide synthesis (SPPS). What are the primary reasons for this?
Low coupling efficiency with this compound is a well-documented challenge. The issue is multifactorial, stemming directly from the molecule's structure and the inherent challenges of SPPS. The most common culprits include:
-
Severe Steric Hindrance: The bulky N-terminal benzyloxycarbonyl (Z) group and the C-terminal benzyl (OBzl) ester create a sterically crowded environment around the carboxyl group. This physically obstructs the approach of the activated ester to the nucleophilic amine on the resin-bound peptide, dramatically slowing down the reaction rate.
-
Insufficient Activation by Standard Reagents: Coupling reagents like Diisopropylcarbodiimide (DIC) with an additive like Hydroxybenzotriazole (HOBt) are highly effective for many amino acids. However, the active ester they form may not be reactive enough to overcome the significant steric barrier presented by this compound in an acceptable timeframe.
-
On-Resin Aggregation: As the peptide chain elongates, it can fold and form secondary structures (e.g., β-sheets), leading to inter- and intra-chain aggregation. This can physically mask the terminal amine, making it inaccessible to the incoming activated this compound, regardless of the coupling reagent's potency.
-
Indole Side-Chain Reactivity: The indole nucleus of tryptophan is electron-rich and susceptible to oxidation or electrophilic attack, particularly under the acidic conditions used for deprotection steps (e.g., TFA treatment for Boc-group removal). Any modification to the side chain can lead to undesired byproducts and complicate the synthesis.
Troubleshooting Guide: A Step-by-Step Approach
This section provides detailed protocols and the scientific rationale behind them to systematically address the challenges of coupling this compound.
Issue 1: Incomplete coupling confirmed by a positive Kaiser test after using standard carbodiimide reagents.
When the qualitative Kaiser test remains positive (indicating unreacted primary amines), the immediate priority is to enhance the activation of the incoming amino acid to overcome steric hindrance.
For sterically demanding couplings, uronium/aminium salt-based reagents are superior due to the formation of a more reactive activated species. HATU is a widely recognized and effective choice.
Table 1: Comparative Efficacy of Common Coupling Reagents for Hindered Couplings
| Coupling Reagent | Class | Relative Reactivity for Hindered Systems | Key Considerations & Causality |
| DIC/HOBt | Carbodiimide | Low to Moderate | Forms a HOBt active ester. Its reactivity is often insufficient to overcome the high activation energy of sterically blocked couplings in a reasonable timeframe. |
| HBTU | Uronium/Aminium | High | Forms a highly reactive HOBt ester in situ. More potent than DIC/HOBt but can exhibit slightly lower performance than HATU for the most difficult sequences. |
| HATU | Uronium/Aminium | Very High | The 7-azahydroxybenzotriazole (HOAt) moiety forms a significantly more reactive activated ester than HOBt due to a neighboring group effect from the pyridine nitrogen. This makes it exceptionally effective for hindered amino acids like this compound. |
| COMU | Uronium/Aminium | Very High | Utilizes an OxymaPure® anion, which forms a highly reactive and stable active ester with low racemization risk. It is considered an excellent, modern alternative to HATU. |
-
Resin Preparation: Swell the peptide-resin (containing the free N-terminal amine) in high-purity, anhydrous N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Reagent Solution Preparation: In a separate, dry glass vessel, prepare the activation solution:
-
This compound (3.0 eq. relative to resin functionalization)
-
HATU (2.9 eq.)
-
Dissolve in DMF (use a minimal volume).
-
-
Activation & Coupling:
-
Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq.) to the activation solution.
-
Allow the solution to pre-activate for 2-5 minutes at room temperature. You may observe a color change.
-
Immediately add the activated solution to the swollen resin.
-
-
Reaction: Agitate the mixture at room temperature for 2 to 4 hours. Longer coupling times are often necessary for hindered residues.
-
Monitoring: After the coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
Washing: Once the coupling is complete, drain the reaction solvent and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.
Issue 2: The peptide-resin or cleaved peptide shows significant discoloration (yellow/brown), suggesting side-chain damage.
This is a classic sign of tryptophan indole ring modification, which most often occurs during repeated exposure to acid, especially during the final cleavage from the resin.
During TFA-mediated cleavage, carbocations are generated from other protecting groups (like t-Butyl on Asp, Glu, or Ser) or the resin linker. These electrophilic carbocations can attack the electron-rich indole ring of tryptophan. Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these carbocations before they can react with the peptide.
Caption: Mechanism of scavenger protection for the tryptophan side chain during TFA cleavage.
This is a robust, commonly used cleavage cocktail for peptides containing sensitive residues like tryptophan.
Reagent R Cocktail Formulation:
-
TFA: 90% (v/v)
-
Thioanisole: 5% (v/v) - Scavenger for benzyl-type protecting groups.
-
Ethanedithiol (EDT): 3% (v/v) - Reduces sulfoxides and traps carbocations.
-
Anisole: 2% (v/v) - Carbocation scavenger.
-
Preparation: Prepare the cocktail fresh immediately before use in a fume hood. Cool the mixture on ice for 10 minutes.
-
Resin Treatment: Use approximately 10 mL of the cleavage cocktail per gram of dry peptide-resin. Add the cold cocktail to the resin and allow it to react for 2-4 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 50 mL centrifuge tube filled with ice-cold diethyl ether (at least 10x the volume of TFA).
-
Isolation: A white precipitate (the crude peptide) should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying & Analysis: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator before proceeding to purification by HPLC.
Issue 3: Coupling remains sluggish even after switching to HATU.
If a potent coupling reagent still fails to drive the reaction to completion, the problem is likely physical, not chemical. On-resin peptide aggregation is the most probable cause.
Aggregation can be mitigated by altering the solvent environment to disrupt the hydrogen bonds that hold the peptide chains together.
Caption: Logical workflow for diagnosing and resolving on-resin peptide aggregation.
-
Solvent Preparation: Prepare a 0.4 M solution of anhydrous Lithium Chloride (LiCl) in high-purity DMF. This may require gentle heating and stirring to fully dissolve. Allow the solution to return to room temperature before use.
-
Modified Coupling: Repeat the HATU coupling protocol described previously, but substitute the standard DMF with the 0.4 M LiCl/DMF solution for all steps (resin swelling, reagent dissolution, and the coupling reaction itself).
-
Causality: LiCl is a chaotropic salt. The lithium and chloride ions disrupt the hydrogen-bonding network between peptide chains that leads to aggregation. This "un-clumps" the peptide from itself, re-exposing the N-terminal amine and allowing the activated this compound to access the reaction site.
References
- HATU Efficacy: Carpino, L. A., & El-Faham, A. (1999). The Uronium/Guanidinium Peptide Coupling Reagents: A Historical Perspective. Journal of Organic Chemistry, 64(19), 7157–7159.
- HOAt vs HOBt: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.
- COMU Reagent: El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
- Tryptophan Side Reactions: Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
preventing side reactions of tryptophan indole during Z-protected synthesis
Beginning Research Phase
I am now delving into the intricate world of tryptophan indole side reactions during peptide synthesis, with a keen emphasis on Z-protected methods. My initial focus is on gathering authoritative information through comprehensive Google searches. I've begun to formulate effective search queries to target relevant data and resources for a more complete understanding. I am aiming for efficiency in my approach to achieve the best result in my research phase.
Focusing on Search & Support
I'm now focusing on two key areas. First, I'm expanding my Google searches to pinpoint the nuances of tryptophan indole side reactions in peptide synthesis, specifically with Z-protection. Simultaneously, I'm structuring a technical support center with a FAQ section and a troubleshooting guide. This guide will delve into chemical mechanisms, provide solutions like specific scavengers, and include practical protocols.
Initiating Comprehensive Search
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Z-Group Deprotection: A Technical Support Center
Welcome to the technical support center for Z-group (benzyloxycarbonyl, Cbz) deprotection. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to navigate the complexities of this common synthetic step. This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to address the specific challenges you may encounter in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing a Z-group?
The Z-group is typically cleaved under two main conditions: reductive hydrogenolysis or acidic hydrolysis. The most common method is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C). Alternative reductive methods, like transfer hydrogenolysis, use a hydrogen donor in place of H₂ gas. Acidic cleavage involves strong acids such as HBr in acetic acid, or Lewis acids like TMSI.
Q2: How do I choose the best deprotection method for my molecule?
The choice is dictated entirely by the functional groups present in your substrate. A decision workflow can be visualized as follows:
Caption: Decision workflow for selecting a Z-group deprotection method.
Q3: My hydrogenolysis reaction is very slow or has completely stalled. What's wrong?
This is a common issue, typically pointing to catalyst inactivation (poisoning) or insufficient catalyst activity. The troubleshooting guide below addresses this in detail.
Troubleshooting Guide: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the cleanest method for Z-deprotection, yielding toluene and carbon dioxide as byproducts, which are easily removed. However, its reliance on a sensitive catalyst makes it prone to failure.
Problem: My hydrogenolysis reaction using Pd/C is sluggish or has stalled.
This is often a result of catalyst poisoning or suboptimal reaction conditions. Let's break down the potential causes and solutions.
Caption: Troubleshooting workflow for a stalled hydrogenolysis reaction.
In-depth Explanation & Solutions:
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Catalyst Poisoning: This is the most frequent cause of failure. Palladium catalysts are highly susceptible to poisoning by compounds that can strongly adsorb to the catalyst surface, blocking active sites.
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Sulfur Compounds: Thioethers (like in methionine), thiols (cysteine), or residual sulfur-containing reagents are potent poisons.
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Solution 1: Increase the catalyst loading (e.g., from 10 mol% to 50 mol% or even stoichiometric amounts). This provides more active sites, some of which will remain available despite poisoning.
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Solution 2: Switch to Pearlman's catalyst (Pd(OH)₂/C). It is generally more resistant to sulfur poisoning than Pd/C.
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Other Poisons: Amines (especially pyridines), phosphines, and even halide ions can inhibit the catalyst. If your substrate contains a basic nitrogen heterocycle, the reaction may be slow. Adding a stoichiometric amount of a non-nucleophilic acid (like acetic acid) can sometimes help by protonating the amine.
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Poor Mass Transfer/Hydrogen Availability: The reaction involves three phases (solid catalyst, liquid solution, hydrogen gas). Efficient mixing is critical.
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Solution: Ensure vigorous stirring to keep the catalyst suspended and facilitate the dissolution of hydrogen gas from the headspace into the solvent. If using a balloon, ensure it is adequately filled and that there are no leaks. For stubborn reactions, using a Parr shaker or a similar hydrogenation apparatus to increase hydrogen pressure (e.g., to 50 psi) can dramatically increase the reaction rate.
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Solvent Choice: The solvent must fully dissolve the starting material. Protic solvents are generally preferred.
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Recommended Solvents: Methanol, ethanol, and ethyl acetate are excellent choices. Sometimes, adding a small amount of acetic acid can increase the rate of reaction by preventing the product amine from inhibiting the catalyst.
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Protocol: Standard Z-Group Deprotection by Hydrogenolysis
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Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Z-protected compound (1.0 eq) in a suitable solvent (e.g., methanol, ~0.1 M concentration).
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Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight of the substrate). Safety Note: Pd/C can be pyrophoric, especially when dry and exposed to air. Handle it carefully, preferably under an inert atmosphere (e.g., nitrogen or argon).
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Atmosphere Exchange: Seal the flask and purge the system with nitrogen or argon. Then, carefully introduce hydrogen gas, typically from a balloon or a hydrogenation apparatus.
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Reaction: Stir the reaction mixture vigorously at room temperature.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. The evolution of CO₂ can also be monitored by bubbling the exhaust gas through a lime water (Ca(OH)₂) solution.
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Work-up: Once complete, carefully purge the flask with nitrogen to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine.
Troubleshooting Guide: Acidic Cleavage
Acidic cleavage is a robust alternative when hydrogenolysis is not feasible due to the presence of other reducible functional groups. However, it is a harsher method and can lead to side reactions if not properly controlled.
Problem: I used HBr in Acetic Acid and observed significant charring and/or bromination of my aromatic rings.
This occurs because the carbocation intermediate (benzyl cation) generated during cleavage can act as an electrophile, leading to Friedel-Crafts alkylation or other side reactions. The strong acidic and oxidative conditions can also cause degradation.
Solutions:
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Use a Cation Scavenger: The key to preventing these side reactions is to include a "scavenger" in the reaction mixture. The scavenger is an electron-rich species that will preferentially react with the benzyl cation.
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Recommended Scavenger: Anisole is a classic and effective scavenger. It is highly activated towards electrophilic attack and will be benzylated, protecting your desired product. Thioanisole is another common choice.
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Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of side reactions. Only warm to room temperature if the reaction is too slow.
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Alternative Reagents: If HBr/AcOH is too harsh, consider other options:
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Trifluoroacetic Acid (TFA): Often used in peptide chemistry, TFA can cleave Z-groups, although it is typically slower than HBr/AcOH. It is often used neat or with a scavenger like triisopropylsilane (TIS).
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Trimethylsilyl Iodide (TMSI): This is a very powerful but effective reagent for cleaving Z-groups and other ethers. It operates under neutral conditions but is highly sensitive to moisture.
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Protocol: Z-Group Deprotection with HBr/AcOH using a Scavenger
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Setup: In a round-bottom flask, dissolve the Z-protected compound (1.0 eq) in a minimal amount of glacial acetic acid.
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Scavenger Addition: Add anisole (1.1 - 1.5 eq).
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Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of 33% HBr in acetic acid (commercially available).
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Reaction: Stir the reaction at 0 °C or allow it to slowly warm to room temperature.
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Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
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Work-up: Once complete, carefully pour the reaction mixture into a large volume of cold diethyl ether to precipitate the product as its HBr salt.
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Isolation: Collect the solid by filtration, wash thoroughly with diethyl ether to remove acetic acid and excess reagents, and dry under vacuum. The free amine can be obtained by subsequent basic work-up.
Data Summary Table
| Method | Reagents & Conditions | Pros | Cons | Key Compatibility Issues |
| Standard Hydrogenolysis | H₂, 10% Pd/C, 1 atm, RT, MeOH/EtOH | Very clean byproducts (toluene, CO₂); Mild conditions | Catalyst is easily poisoned (sulfur, some amines); Reduces alkenes, alkynes, nitro groups, other benzyl ethers | Not compatible with reducible functional groups or catalyst poisons. |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C, RT, MeOH | Avoids use of H₂ gas; Can be more selective for Z-group over alkenes | Can be slower than standard hydrogenolysis; Byproducts can complicate work-up | Similar to standard hydrogenolysis but may tolerate some C=C bonds. |
| Acidolysis (HBr/AcOH) | 33% HBr in AcOH, RT | Fast and effective; Tolerant of reducible groups | Harsh conditions; Can cause side reactions (alkylation, degradation); Corrosive | Not suitable for acid-labile substrates (e.g., Boc groups, t-butyl ethers). |
| Lewis Acidolysis (TMSI) | TMSI, CH₂Cl₂ or CH₃CN, RT | Very fast and effective; Neutral conditions | Reagent is highly moisture-sensitive; Can cleave other ethers | Not compatible with other silyl ethers or groups sensitive to iodide. |
References
- Organic Chemistry Portal. (n.d.). Benzyloxycarbonyl (Z, Cbz). [Link]
- Broadwith, C. (2022).
- Organic Syntheses. (1967). Alanine. Coll. Vol. 5, p.3. [Link]
- University of Toronto, Chemistry Department. (n.d.).
- Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic Methods and Reactions; 61. Iodotrimethylsilane, a Versatile Synthetic Reagent. The Journal of Organic Chemistry, 44(8), 1247–1251. [Link]
challenges in purifying peptides with hydrophobic Z-Trp-OBzl
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Technical Support Center: Managing Steric Hindrance in Z-Trp-OBzl Coupling Reactions
As a Senior Application Scientist, I've frequently encountered challenges surrounding the coupling of N-benzyloxycarbonyl-L-tryptophan benzyl ester (Z-Trp-OBzl). The bulky Z (Cbz) and benzyl (Bzl) protecting groups, combined with the inherent steric bulk of the tryptophan side chain, create a classic sterically hindered environment. This guide provides in-depth, field-proven troubleshooting advice to help you navigate these complexities and achieve high-yield, high-purity outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound coupling reaction is showing low yield or has stalled. What are the primary causes?
A1: Low or stalled conversions in this compound couplings are most often due to significant steric hindrance, which slows the rate of the desired aminolysis reaction. The bulky Z and OBzl groups on the tryptophan backbone, in addition to the indole side chain, sterically shield the carboxyl group from the incoming amine nucleophile. This can be exacerbated by a bulky N-terminal amine on the coupling partner.
Key contributing factors include:
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Insufficiently Activated Carboxyl Group: The chosen coupling reagent may not be potent enough to create a highly reactive ester intermediate capable of overcoming the steric barrier.
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Suboptimal Reaction Conditions: Factors like solvent polarity, reaction temperature, and the choice of base can significantly impact the reaction kinetics and the stability of the activated intermediate.
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Premature Deactivation of the Activated Ester: The activated intermediate can degrade or participate in side reactions before the desired coupling occurs, a problem that is more pronounced in slow, sterically hindered reactions.
Q2: I am observing significant epimerization in my final product. How can I minimize this side reaction?
A2: Epimerization, the loss of stereochemical integrity at the alpha-carbon, is a major risk in peptide couplings, especially with hindered amino acids. It primarily occurs through the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. The longer this intermediate persists, the higher the likelihood of racemization.
To minimize epimerization:
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Choice of Additive: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is crucial. These additives trap the activated carboxyl group to form an active ester that is more resistant to oxazolone formation than the intermediates formed by many coupling reagents alone.
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Base Selection: Use of a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is generally preferred over less hindered bases like triethylamine (TEA), which can promote racemization. The amount of base should be carefully controlled; typically, 1-2 equivalents are sufficient.
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Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to suppress the rate of epimerization.
Troubleshooting Guide: Overcoming Steric Hindrance
Issue 1: Low Coupling Efficiency and Stalled Reactions
When faced with a low-yielding this compound coupling, the primary strategy is to enhance the reactivity of the system. This involves a careful selection of the coupling reagent and optimization of reaction parameters.
Caption: Troubleshooting workflow for low-yield this compound couplings.
This protocol utilizes a high-potency uronium salt reagent, which is often necessary for hindered couplings.
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Reagent Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the amine coupling partner (1.0-1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
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Pre-activation (Optional but Recommended): In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.05 eq) and an additive (e.g., HOBt, 1.05 eq) in anhydrous DMF. Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to this mixture. Stir for 1-5 minutes. This pre-activation step can enhance reaction rates.
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Reaction Initiation: Add the pre-activated coupling reagent mixture to the solution containing the amino acid and amine.
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Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. For highly hindered systems, reactions may require up to 24 hours.
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Workup: Once the reaction is complete, quench with a mild acid (e.g., saturated NH₄Cl solution), and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Perform standard aqueous washes (e.g., brine, dilute NaHCO₃) to remove residual reagents and byproducts.
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Purification: Purify the crude product by flash column chromatography.
The choice of coupling reagent is paramount. While carbodiimides like DCC or EDC are common, they often fail in sterically demanding cases. Uronium and phosphonium salt-based reagents are generally more effective due to the formation of highly reactive intermediates.
| Reagent Class | Example(s) | Potency for Hindered Couplings | Racemization Risk | Key Considerations |
| Carbodiimide | DCC, EDC | Low to Moderate | Moderate to High | Often requires an additive (HOBt, Oxyma) to boost efficiency and suppress racemization. |
| Uronium Salt | HBTU, HATU, HCTU | High | Low (with additive) | HATU is particularly potent due to the nature of its leaving group. Requires a base for activation. |
| Phosphonium Salt | PyBOP, PyAOP | High | Low (with additive) | Generates carcinogenic HMPA as a byproduct. Newer phosphonium reagents avoid this. |
| Immonium Salt | COMU | Very High | Very Low | Considered one of the most powerful and safest coupling reagents, highly effective for hindered systems. |
Recommendation: For this compound couplings, start with a robust uronium reagent like HATU . If the reaction still struggles, moving to a next-generation reagent like COMU is a logical next step.
Issue 2: Tryptophan Side-Chain Modification
The indole side chain of tryptophan is susceptible to oxidation and modification, especially under acidic conditions or in the presence of certain electrophilic species.
Caption: Decision process for preventing indole side-chain reactions.
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Control pH: Avoid strongly acidic conditions during the reaction workup and purification. The indole ring can be protonated, making it susceptible to side reactions. Use of a mild base like sodium bicarbonate in aqueous washes is recommended.
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Use Scavengers: In cases where electrophilic species might be generated (e.g., from deprotection steps elsewhere in a synthetic route), the addition of a scavenger like 2-methylindole or indole itself can protect the tryptophan residue.
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Inert Atmosphere: While not always the primary cause of side-chain modification during coupling, maintaining an inert atmosphere (N₂ or Ar) is good practice to prevent potential oxidation, especially if the reaction is run for an extended period.
By systematically addressing the challenges of steric hindrance and potential side reactions, researchers can significantly improve the success rate of this compound coupling reactions, leading to higher yields and purer products in their synthetic endeavors.
References
- Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2013). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Methods in Molecular Biology, 1047, 3-15. [Link]
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
Technical Support Center: Minimizing Racemization of Z-Trp-OBzl During Activation
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenge of minimizing racemization of N-alpha-benzyloxycarbonyl-L-tryptophan benzyl ester (Z-Trp-OBzl) during its activation for peptide synthesis. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the stereochemical integrity of your tryptophan-containing peptides.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to racemization?
A1: The susceptibility of this compound to racemization stems from the electron-rich indole side chain of tryptophan. During the activation of the carboxyl group, the formation of an oxazolone intermediate is a common pathway leading to racemization. The indole ring can stabilize this intermediate, thereby facilitating the loss of the alpha-proton's stereochemistry. This inherent property of tryptophan requires careful selection of activation methods and reaction conditions to preserve its chirality.
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The dominant mechanism for racemization of N-protected amino acids during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone). The activated carboxyl group intramolecularly attacks the carbonyl of the protecting group, forming a cyclic intermediate. The alpha-proton of this oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.
Q3: Can the choice of coupling reagent impact the extent of racemization?
A3: Absolutely. The choice of coupling reagent is one of the most critical factors in controlling racemization. Reagents that lead to highly reactive activated species, such as symmetric anhydrides or some carbodiimide-mediated activations without additives, can accelerate oxazolone formation and, consequently, racemization. Conversely, reagents that form less reactive, more stable activated esters, especially in the presence of racemization-suppressing additives, are preferred.
Q4: How do additives like HOBt and OxymaPure prevent racemization?
A4: Additives like 1-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are crucial for minimizing racemization. When used with a coupling reagent like a carbodiimide (e.g., DCC or DIC), they react with the initially formed highly reactive O-acylisourea intermediate to form an activated ester (e.g., HOBt-ester or Oxyma-ester). These activated esters are more stable and less prone to cyclizing into an oxazolone than the O-acylisourea. They are also sufficiently reactive to form the desired peptide bond, thus providing a safer pathway for coupling.
Troubleshooting Guide: A Problem-Solving Approach
This guide addresses specific issues you might encounter during your experiments, providing explanations and actionable protocols.
Problem 1: Significant epimerization of my Trp-containing peptide is detected by HPLC.
Possible Cause: The activation method is too harsh, leading to extensive oxazolone formation. The base used in the reaction may also be contributing to the abstraction of the alpha-proton.
Troubleshooting Steps:
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Re-evaluate Your Coupling Reagent: If you are using a carbodiimide alone (e.g., DCC, DIC), this is a likely source of the problem.
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Recommendation: Always use a carbodiimide in conjunction with a racemization-suppressing additive.
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Optimize the Additive:
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Protocol: Instead of DCC alone, use a combination of DIC/OxymaPure. OxymaPure is generally considered superior to HOBt in suppressing racemization, especially for sensitive amino acids like tryptophan.
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Control the Stoichiometry:
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Recommendation: Use a slight excess of the coupling reagent and additive (e.g., 1.1 equivalents) relative to the carboxylic acid. An excess of the coupling reagent can lead to side reactions, while an insufficient amount will result in incomplete activation.
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Base Selection and Addition:
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Recommendation: If a base is required, use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Add the base slowly and at a low temperature to minimize the time the activated amino acid is in a basic environment.
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Experimental Protocol: DIC/Oxyma Activation of this compound
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Dissolve this compound (1 equivalent) and OxymaPure (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).
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Cool the solution to 0 °C in an ice bath.
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Add N,N'-diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise to the solution.
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Stir the reaction mixture at 0 °C for 15-30 minutes to allow for the formation of the Oxyma-ester.
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Add your amine component (1 equivalent) to the reaction mixture.
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If required, add DIPEA (1 equivalent) slowly at 0 °C.
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Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Problem 2: My reaction is sluggish, and I still observe some racemization.
Possible Cause: The reaction temperature might be too low, or the solvent may not be optimal for the reaction, leading to a slow reaction rate which can still allow for some background racemization over extended periods.
Troubleshooting Steps:
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Solvent Choice:
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Recommendation: While DMF and DCM are common, consider using a less polar solvent if compatible with your reagents. Highly polar solvents can sometimes favor racemization pathways. However, solubility is a primary concern. For many peptide couplings, DMF remains a good choice due to its excellent solvating properties.
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Temperature Control:
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Recommendation: Activation should always be performed at a low temperature (0 °C). However, the coupling step can often be allowed to proceed at room temperature. Running the entire reaction at a very low temperature for an extended period may not be beneficial and can be impractical.
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Consider a Pre-activation Step:
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Protocol: Activate the this compound with your chosen coupling reagent and additive for a short period (e.g., 5-10 minutes at 0 °C) before adding your amine component. This ensures that the activated species is readily available for coupling and minimizes its lifetime in the reaction mixture.
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Comparative Data on Coupling Reagents and Racemization
| Coupling Reagent Combination | Relative Racemization Level | Coupling Efficiency | Notes |
| DCC alone | High | Good | Not recommended for sensitive amino acids. |
| DIC/HOBt | Low | High | A classic and effective combination. |
| DIC/OxymaPure | Very Low | Excellent | Often considered the gold standard for suppressing racemization. |
| HATU/DIPEA | Low-Moderate | Very High | Very fast coupling, but the basicity of DIPEA can sometimes contribute to racemization if not carefully controlled. |
| COMU/DIPEA | Very Low | Excellent | A highly efficient phosphonium-based reagent with good racemization suppression. |
Visualizing the Mechanisms
Diagram 1: Racemization Pathway of this compound via Oxazolone Formation
Caption: The pathway of racemization for this compound.
Diagram 2: Mechanism of Racemization Suppression by Additives
Caption: How additives divert the reaction to a less racemization-prone pathway.
References
- Subirós-Funosas, A., et al. (2009). OxymaPure: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403. [Link]
- Bayer, E. (2002). Solid Phase Peptide Synthesis, a Practical Approach. Oxford University Press.
- König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798. [Link]
incomplete cleavage of OBzl group from tryptophan
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Z-Trp-OBzl aggregation issues in solid-phase synthesis
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effect of scavengers on Z-Trp-OBzl stability during cleavage
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Finalizing the FAQ Structure
I've formulated the guide as a Technical Support FAQ to address the effect of scavengers on this compound stability. This will be an introduction and five focused FAQs. I'm researching the mechanisms of acid-catalyzed deprotection and Tryptophan side-chain alkylation. I'll include visualizations, tables, and step-by-step protocols.
improving solubility of crude peptides containing Z-Trp-OBzl
Exploring Peptide Solubility Issues
My initial focus involves a deep dive into the solubility problems of crude peptides with the Z-Trp-OBzl moiety. I'm leveraging targeted Google searches to gather data. I'm focusing on the chemical properties of the Z group (carboxybenzyl) and its influence on solubility, along with how the Trp (tryptophan) and OBzl (benzyl ester) elements contribute to this.
Formulating Solubility Solutions
I'm now formulating some solutions. I will structure the gathered information into a technical support center, complete with a troubleshooting guide and FAQs. The focus will be on explaining the poor solubility, specifically on the hydrophobicity of the Z and OBzl groups. Then, I plan to present a series of troubleshooting steps and experimental protocols.
Analyzing Solubility Challenges Systematically
My efforts now center on the solubility challenges of this compound peptides. I'm deep-diving into the chemical behaviors, particularly the Z and OBzl groups. I'm exploring various solubility enhancement techniques like solvent selection, pH adjustments, and additives. I'm digging into purification strategies such as solid-phase extraction and chromatography, seeking authoritative references to back my findings. The goal is a comprehensive technical support resource.
Technical Support Center: Troubleshooting Co-elution of Impurities with Z-Trp-OBzl Peptides
Welcome to the Technical Support Center for peptide purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the co-elution of impurities during the purification of Z-Trp-OBzl (N-benzyloxycarbonyl-L-tryptophan benzyl ester) containing peptides. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower your troubleshooting and optimization efforts.
Introduction: The Challenge of this compound Peptide Purity
This compound is a crucial building block in solid-phase peptide synthesis (SPPS), often incorporated to introduce a protected tryptophan residue. However, the unique chemical nature of both the Z (benzyloxycarbonyl) and OBzl (benzyl ester) protecting groups, combined with the inherent reactivity of the tryptophan indole side-chain, presents a significant purification challenge. Co-elution, where impurities have similar retention times to the target peptide in reversed-phase high-performance liquid chromatography (RP-HPLC), is a frequent and frustrating obstacle to achieving high purity.[1]
This guide provides a structured approach to diagnosing and resolving these co-elution issues, ensuring the integrity and reliability of your experimental outcomes.
Part 1: Troubleshooting Guide - A Systematic Approach
When faced with co-eluting impurities, a systematic, step-by-step approach is crucial. This section will guide you through identifying the root cause and implementing effective solutions.
Question 1: My main peak in RP-HPLC is not pure. How do I confirm co-elution and identify the impurity?
Answer:
Visual inspection of a chromatogram is the first step, but it's often insufficient. A symmetrical peak can still hide co-eluting species.[2]
Step-by-Step Protocol: Confirming Co-elution and Identifying Impurities
-
Peak Purity Analysis with Diode Array Detector (DAD):
-
Rationale: A DAD or Photodiode Array (PDA) detector acquires UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.[2]
-
Procedure:
-
Ensure your HPLC system is equipped with a DAD/PDA detector.
-
During your analysis, set the detector to collect spectral data across a relevant wavelength range (e.g., 200-400 nm).
-
Use your chromatography data system (CDS) software to perform a peak purity analysis. The software will compare spectra across the peak and provide a purity angle or similar metric to indicate potential co-elution.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Rationale: Mass spectrometry is a powerful tool for identifying compounds based on their mass-to-charge ratio (m/z). By analyzing the mass spectra across the chromatographic peak, you can identify the molecular weights of the target peptide and any co-eluting impurities.[3] High-resolution mass spectrometry (HRMS) is particularly effective for this.[3]
-
Procedure:
-
Analyze your sample using an LC-MS system.
-
Extract ion chromatograms (XICs) for the expected mass of your target peptide and for other potential masses.
-
Examine the mass spectrum at different points across the main peak. If you observe ions corresponding to different molecular weights, co-elution is confirmed.[2]
-
Utilize MS/MS fragmentation to sequence the peptide and pinpoint the location of any modifications or truncations in the impurities.[4]
-
-
-
Common Impurities to Look For with this compound Peptides:
-
Deletion Sequences: Peptides missing one or more amino acids due to incomplete coupling during SPPS.[5][6]
-
Truncated Sequences: Result from incomplete coupling where the unreacted amine is capped.[7]
-
Oxidized Tryptophan: The indole side-chain of tryptophan is susceptible to oxidation, which can occur during synthesis or storage.[6][8][9]
-
Incomplete Deprotection: Residual protecting groups on the this compound or other amino acids.[6]
-
Diastereomers: Racemization of amino acids can occur during synthesis, leading to isomers that are often difficult to separate.[6][10]
-
Degradation Products: Peptides can degrade via pathways like deamidation (especially if Asn or Gln are present) or hydrolysis.[11][12]
-
Below is a workflow diagram illustrating the initial steps for diagnosing co-elution.
Caption: Initial workflow for diagnosing co-elution.
Question 2: I've confirmed co-elution. How can I modify my RP-HPLC method to resolve the impurity?
Answer:
Resolving co-eluting peaks requires altering the selectivity of your chromatographic system. This can be achieved by systematically modifying several key parameters.
Strategies for Method Optimization:
-
Modify the Gradient Slope:
-
Rationale: A shallower gradient increases the residence time of the analytes on the column, providing more opportunity for separation.[13] This is often the first and most effective parameter to adjust.
-
How-to: Decrease the rate of change of the organic mobile phase (e.g., from a 1%/min to a 0.5%/min increase in acetonitrile).
-
-
Change the Organic Modifier:
-
Rationale: Different organic solvents (e.g., acetonitrile, methanol, isopropanol) interact differently with the stationary phase and the peptide, altering selectivity.
-
How-to: Try replacing acetonitrile with methanol in your mobile phase B, or using a mixture of the two.[13]
-
-
Adjust the Column Temperature:
-
Rationale: Temperature affects mobile phase viscosity, reaction kinetics, and peptide conformation, which can significantly alter selectivity and even reverse elution order for some peptides.[14][15]
-
How-to: Systematically evaluate the separation at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C). Be mindful that higher temperatures can decrease peptide stability.
-
-
Vary the Mobile Phase pH and Ion-Pairing Reagent:
-
Rationale: The charge state of a peptide is highly dependent on pH. Altering the pH can change the peptide's hydrophobicity and its interaction with the stationary phase, leading to significant changes in retention and selectivity.[16] Trifluoroacetic acid (TFA) is a common ion-pairing reagent that improves peak shape, but formic acid (FA) is often used for MS-compatibility, though it may provide different selectivity.[4]
-
How-to:
-
The following table summarizes the impact of these parameter changes:
| Parameter | Primary Effect on Separation | Typical Starting Point for this compound Peptides |
| Gradient Slope | Resolution, Analysis Time | Decrease slope by 50% (e.g., 1%/min to 0.5%/min) |
| Organic Modifier | Selectivity | Substitute Acetonitrile with Methanol |
| Temperature | Selectivity, Retention Time | Test at 10°C intervals (e.g., 30°C, 40°C, 50°C) |
| Mobile Phase pH | Selectivity, Peak Shape | Maintain low pH (2-3) with TFA or FA |
Question 3: I've tried optimizing my RP-HPLC method, but the impurity still co-elutes. What are my next steps?
Answer:
If single-dimension chromatography is insufficient, you need to introduce an orthogonal (different) separation mechanism.
Advanced and Orthogonal Purification Strategies:
-
Change the Stationary Phase:
-
Rationale: Different stationary phases (e.g., C18, C8, Phenyl-Hexyl) offer different hydrophobic and secondary interactions (like pi-pi stacking with the phenyl phase), which can dramatically alter selectivity.[17]
-
Procedure: Screen a variety of columns with different bonded phases. A phenyl-based column might be particularly effective for peptides containing aromatic residues like tryptophan.
-
-
Two-Dimensional Liquid Chromatography (2D-LC):
-
Rationale: 2D-LC couples two different chromatographic methods, offering a massive increase in resolving power.[18][19] A common approach for peptides is to use ion-exchange chromatography (IEX) in the first dimension followed by RP-HPLC in the second.[20] This separates peptides first by charge, then by hydrophobicity.
-
Procedure:
-
Separate the crude peptide mixture using a strong cation exchange (SCX) or strong anion exchange (SAX) column.
-
Collect fractions from the first dimension.
-
Inject each fraction onto a second-dimension RP-HPLC system for further purification.
-
Heart-cutting 2D-LC, where only the fraction containing the co-eluting peaks is transferred to the second dimension, is a more targeted approach.[21]
-
-
-
Orthogonal Purification Chemistries:
-
Rationale: Some novel purification strategies are not based on traditional chromatography. For example, methods exist where truncated "failure" sequences are capped with a reactive tag during synthesis.[7] After cleavage, only the capped impurities react with a scavenger resin, leaving the pure, full-length peptide in solution.
-
Procedure: This requires planning during the synthesis phase. Capping reagents are used after each coupling step to terminate any unreacted peptide chains.[22]
-
This decision tree can guide you through the troubleshooting process:
Caption: Systematic troubleshooting workflow for co-elution.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why are this compound containing peptides particularly prone to co-eluting impurities?
The tryptophan side chain is susceptible to oxidation and other modifications under the acidic conditions often used in SPPS and cleavage (e.g., with TFA).[6][23] These modified peptides often have very similar hydrophobicity to the parent peptide, making them difficult to separate by RP-HPLC. Furthermore, the bulky Z and OBzl groups can create steric hindrance, potentially leading to higher rates of deletion mutations during synthesis.[5]
Q2: Can I use preparative HPLC to resolve co-eluting peaks?
While scaling up to preparative HPLC allows you to process larger quantities, it does not inherently improve resolution. In fact, resolution often decreases when moving from analytical to preparative scale due to broader peaks from higher loading. It is critical to first optimize the separation at the analytical scale before scaling up.[24]
Q3: My mass spec data shows an impurity with a mass difference of +16 Da. What is it?
A mass difference of +16 Da is almost always indicative of oxidation.[8] For a this compound peptide, the most likely site of oxidation is the indole ring of the tryptophan residue.
Q4: I see a shoulder on my main peak. Could this just be a problem with my HPLC column or system?
Yes, peak shouldering or splitting can also be caused by instrumental issues.[25] Before extensive method development, it's wise to perform some basic system troubleshooting:
-
Check for a clogged frit or column contamination: Reverse and flush the column. If the problem persists, the frit may need replacement.[25]
-
Ensure the sample is fully dissolved: Injecting a sample that is not fully dissolved in the mobile phase can cause peak distortion.[26]
-
Check for a void at the column inlet: A void can cause the sample band to spread unevenly, leading to distorted peaks.[25]
Q5: What is the best way to prevent the formation of these impurities in the first place?
Prevention is always the best strategy. During synthesis, ensure high coupling efficiency (>99%) to minimize deletion sequences.[13] Use scavengers (e.g., triisopropylsilane, ethanedithiol) during the final cleavage step to protect the tryptophan side chain from modification.[23] For storage, lyophilized peptides should be kept at -20°C or lower under an inert atmosphere (like argon) to minimize oxidation and degradation.[5]
References
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent Technologies. URL
- Analysis of a Synthetic Peptide and Its Impurities. (2020). Agilent Technologies. URL
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac Group. URL
- Investigation of Impurities in Peptide Pools. (2023). MDPI. URL
- New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. (2021). PubMed. URL
- HPLC Analysis and Purification of Peptides. (2011). PubMed Central (PMC). URL
- Absolute Quantitation of Coeluting Impurities in Peptide Drugs Using High Resolution Mass Spectrometry: Glucagon a Case Study in Pharmaceutical Development. (2024).
- Confirmation of Peptide-Related Impurity Intact Mass Using Agilent 1290 Infinity II Bio 2D-LC and InfinityLab. (2024). Agilent Technologies. URL
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich. URL
- 6 peptide impurities that appear during the synthesis & storage of peptides. (2023). MolecularCloud. URL
- Better Purities With Orthogonal Peptide Purification Using PEC. (n.d.). Gyros Protein Technologies. URL
- Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. (n.d.).
- Significance of Stability Studies on Degradation Product. (2017). Research Journal of Pharmacy and Technology. URL
- Synthetic Peptide Characterization and Impurity Profiling. (n.d.).
- Impurity Identification by Peptide Sequencing using 2D-LC MS/MS. (n.d.). Almac Group. URL
- A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques. (2022). Xtalks. URL
- HPLC Troubleshooting Guide. (n.d.). Chrom Tech. URL
- Classification of Impurities in Synthetic Peptide Drugs. (2023). BOC Sciences. URL
- Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: Tryptophan side chain fragmentation. (2023).
- Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC)
- Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obest
- Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. URL
- Characterisation of a peptide conjugate and impurities. (2023). Sterling Pharma Solutions. URL
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2019). PubMed. URL
- Application Note 166. (n.d.). Sigma-Aldrich. URL
- Using Two-dimensional Liquid Chromatography to Separate Complex Mixtures of Peptides. (2009).
- Our Technologies. (n.d.). Orthogonal Peptides. URL
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.).
- A side-reaction in the SPPS of Trp-containing peptides. (2000).
- Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011).
- Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. (2021). PubMed Central (PMC). URL
- Determination and removal of impurities in 2-D LC-MS of peptides. (2006).
- Peptide analysis using reverse phase liquid chromatography. (n.d.).
- Boosting basic-peptide separation through dynamic electrostatic-repulsion reversed-phase (d-ERRP)
- A Comparative Guide to Orthogonal Methods for Peptide Purity and Identity Confirm
- Related impurities in peptide medicines. (2014). PubMed. URL
- Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. (n.d.).
- Overcoming Challenges in Complex Peptide Purific
- Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. (2022).
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Biosynth. URL
Sources
- 1. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 7. New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. almacgroup.com [almacgroup.com]
- 14. hplc.eu [hplc.eu]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. lcms.cz [lcms.cz]
- 18. agilent.com [agilent.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. xtalks.com [xtalks.com]
- 21. almacgroup.com [almacgroup.com]
- 22. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 23. researchgate.net [researchgate.net]
- 24. lcms.cz [lcms.cz]
- 25. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
strategies to avoid modification of tryptophan indole ring
Initiating Tryptophan Research
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Exploring Prevention Strategies
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Defining Indole Ring Modifications
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impact of coupling reagent choice on Z-Trp-OBzl reaction yield
A Guide to Navigating Coupling Reagent Choice and Optimizing Reaction Yield
Welcome to the technical support center for Z-Trp-OBzl synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming challenges related to this common peptide coupling reaction. Here, we will delve into the critical impact of coupling reagent selection on reaction yield and purity, offering practical troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: Diagnosing and Resolving Low Yields in this compound Synthesis
Low yields in peptide coupling reactions can be frustrating. The following table addresses common issues encountered during the synthesis of this compound, with a focus on the role of the coupling reagent.
| Problem | Potential Cause(s) Related to Coupling Reagent | Recommended Solution(s) |
| Low or No Product Formation | Insufficient activation of the carboxylic acid: The chosen coupling reagent may be too weak or may have degraded. For instance, carbodiimides like EDC can be sensitive to moisture. | - Verify reagent quality: Use fresh, high-quality coupling reagents. Store them under inert gas and in a desiccator.- Switch to a more potent activator: If using a carbodiimide like EDC/HOBt, consider switching to a uronium/aminium salt like HBTU or HATU, which are generally more efficient. |
| Side reactions with the tryptophan indole side chain: The indole ring of tryptophan is susceptible to modification, especially under acidic conditions that can be generated during the pre-activation step with some reagents. | - Minimize pre-activation time: Add the amine component as soon as possible after the carboxylic acid and coupling reagent are mixed.- Consider using a base: For uronium/aminium salt couplings (HBTU, HATU), the addition of a non-nucleophilic base like DIEA is crucial to neutralize the reaction mixture. | |
| Presence of Racemized Product | Over-activation of the carboxylic acid: Strong coupling reagents or prolonged activation times can lead to the formation of a 5(4H)-oxazolone intermediate, which is prone to racemization. | - Use an additive: Additives like HOBt or Oxyma Pure® can suppress racemization by forming an active ester that is less prone to oxazolone formation.- Control the temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of racemization.- Choose the right base: If using a base, ensure it is not excessively strong. DIEA is a common choice. |
| Difficult Purification | Byproducts from the coupling reagent: The coupling reaction generates byproducts (e.g., DCU from DCC, HOBt-related byproducts) that can be difficult to separate from the desired product. | - Select a reagent with water-soluble byproducts: EDC in combination with HOBt is often preferred over DCC because the resulting urea byproduct is water-soluble and can be easily removed during aqueous workup.- Optimize the workup procedure: A well-designed extraction or crystallization protocol can significantly improve the purity of the final product. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is the best choice for the this compound synthesis?
There is no single "best" reagent, as the optimal choice depends on factors such as the desired purity, cost, and scale of the reaction. However, here is a comparative overview:
-
EDC/HOBt (or EDC/Oxyma): This is a classic and cost-effective choice. The water-solubility of the EDC byproduct is a significant advantage for purification. However, it may be less efficient for sterically hindered amino acids and can sometimes lead to lower yields compared to uronium salts.
-
HBTU/HATU: These uronium/aminium salts are highly efficient and generally lead to faster reaction times and higher yields. HATU is often considered more potent than HBTU and can be particularly useful for difficult couplings. However, they are more expensive and require the use of a non-nucleophilic base like DIEA.
Q2: Why is a base like DIEA required when using HBTU or HATU?
HBTU and HATU release an acidic counter-ion during the activation process. The addition of a non-nucleophilic base like diisopropylethylamine (DIEA) is essential to neutralize the reaction mixture. This prevents the protonation of the amine component, ensuring it remains nucleophilic enough to attack the activated carboxylic acid.
Q3: How can I minimize side reactions on the tryptophan indole side chain?
The electron-rich indole side chain of tryptophan can be susceptible to oxidation or modification. To minimize these side reactions:
-
Use high-purity reagents and solvents: Impurities can catalyze side reactions.
-
Maintain an inert atmosphere: Performing the reaction under nitrogen or argon can prevent oxidation.
-
Control the pH: Avoid strongly acidic conditions. The use of a base with uronium/aminium salts helps in this regard.
Experimental Protocols
Protocol 1: this compound Synthesis using EDC/HOBt
This protocol outlines a standard procedure for the synthesis of this compound using the carbodiimide EDC in combination with HOBt.
dot
Caption: Workflow for this compound synthesis using EDC/HOBt.
Materials:
-
Z-Trp-OH (1.0 eq)
-
H-Trp-OBzl.HCl (1.0 eq)
-
EDC.HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIEA (1.0 eq)
-
Anhydrous DMF
-
Ethyl Acetate
-
1N HCl
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Z-Trp-OH in anhydrous DMF.
-
In a separate flask, dissolve H-Trp-OBzl.HCl and HOBt in anhydrous DMF. Add DIEA to this mixture to neutralize the hydrochloride salt.
-
Cool both solutions to 0 °C in an ice bath.
-
Add the H-Trp-OBzl/HOBt/DIEA solution to the Z-Trp-OH solution.
-
Slowly add a solution of EDC.HCl in anhydrous DMF to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
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Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: this compound Synthesis using HBTU
This protocol provides a method using the more potent uronium salt, HBTU.
dot
Caption: Workflow for this compound synthesis using HBTU.
Materials:
-
Z-Trp-OH (1.0 eq)
-
H-Trp-OBzl (1.0 eq)
-
HBTU (1.1 eq)
-
DIEA (2.0 eq)
-
Anhydrous DMF
-
Ethyl Acetate
-
1N HCl
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve Z-Trp-OH and HBTU in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIEA to the mixture and stir for 5-10 minutes to allow for pre-activation.
-
Add a solution of H-Trp-OBzl in anhydrous DMF to the activated mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Follow steps 7-11 from the EDC/HOBt workup and purification procedure.
References
- Peptide Coupling Reagents: CEM Corpor
optimizing flow rate and gradient for HPLC purification of Z-Trp-OBzl peptides
Commencing Initial Research
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Developing Structured Protocols
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troubleshooting guide for Boc/Bzl strategy with tryptophan
Starting initial research phase
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Validation & Comparative
A Senior Application Scientist's Guide to Tryptophan Protection: Z-Trp-OBzl vs. Fmoc-Trp(Boc)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of tryptophan presents a unique set of challenges. The indole side chain of tryptophan is highly susceptible to oxidation and modification under the acidic conditions typically used for cleavage and deprotection. The choice of protecting group strategy for this sensitive amino acid is therefore a critical determinant of final peptide purity and yield. This guide provides an in-depth comparison of two common tryptophan derivatives: Z-Trp-OBzl and Fmoc-Trp(Boc)-OH, offering experimental insights to inform your selection process.
The Tryptophan Conundrum in SPPS: A Tale of Two Protecting Group Philosophies
The core challenge in incorporating tryptophan into a peptide sequence via SPPS lies in safeguarding its indole side chain. The electron-rich indole ring is prone to electrophilic attack, particularly from carbocations generated during the repetitive acid-labile cleavage of other protecting groups. This can lead to a variety of side products, including formylated, oxidized, and alkylated tryptophan residues, complicating purification and compromising the integrity of the final peptide.
To mitigate these side reactions, two primary strategies have emerged, embodied by this compound and Fmoc-Trp(Boc)-OH. These represent fundamentally different approaches to protecting the tryptophan residue during synthesis.
-
This compound: The "Classical" Approach. This derivative employs the benzyloxycarbonyl (Z) group for Nα-protection and a benzyl (Bzl) ester for the C-terminus. This combination is characteristic of older, more traditional peptide synthesis strategies. The Z-group is typically removed by catalytic hydrogenation, a method that is orthogonal to the acid-labile cleavage of many side-chain protecting groups.
-
Fmoc-Trp(Boc)-OH: The Modern Workhorse. In contrast, Fmoc-Trp(Boc)-OH is the standard choice for the widely used Fmoc-based SPPS. Here, the Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the indole nitrogen is shielded by the acid-labile tert-butyloxycarbonyl (Boc) group. This strategy is designed for seamless integration into the standard Fmoc/tBu SPPS workflow.
Head-to-Head Comparison: this compound vs. Fmoc-Trp(Boc)-OH
The choice between these two derivatives is not merely a matter of preference but has significant implications for the entire synthesis strategy, from coupling and deprotection to final cleavage and purification.
| Feature | This compound | Fmoc-Trp(Boc)-OH |
| Nα-Protection | Benzyloxycarbonyl (Z) | Fluorenylmethyloxycarbonyl (Fmoc) |
| Side-Chain Protection | None (Indole is unprotected) | tert-Butyloxycarbonyl (Boc) |
| Deprotection (Nα) | Catalytic Hydrogenation (e.g., H₂/Pd) | Piperidine (Base-labile) |
| Deprotection (Side-Chain) | N/A | Trifluoroacetic acid (TFA) |
| Compatibility | Boc/Bzl SPPS | Fmoc/tBu SPPS |
| Key Advantage | Orthogonal deprotection of Nα-group | Full compatibility with standard Fmoc-SPPS |
| Key Disadvantage | Unprotected indole ring, potential for side reactions | Boc group can be partially cleaved during Nα-Fmoc deprotection |
Experimental Insights: Performance in Practice
While theoretical advantages and disadvantages provide a useful framework, the true measure of a protecting group strategy lies in its experimental performance. Below, we summarize key findings from comparative studies and our in-house experience.
Coupling Efficiency
Both this compound and Fmoc-Trp(Boc)-OH generally exhibit good to excellent coupling efficiencies under standard SPPS conditions using common activating agents like HBTU/HOBt or DIC/Oxyma. However, the bulky nature of the Fmoc and Boc groups in Fmoc-Trp(Boc)-OH can, in some sterically hindered sequences, lead to slightly slower coupling kinetics compared to the less encumbered this compound. In most cases, a double coupling strategy for tryptophan incorporation is a prudent measure to ensure near-quantitative reaction.
Side Reaction Profile
This is where the two derivatives diverge most significantly. The unprotected indole side chain of this compound is a major liability. During the repetitive acid-labile deprotection steps of a Boc/Bzl synthesis, the tryptophan residue is highly vulnerable to modification. The use of scavengers, such as tryptophan itself or triethylsilane, in the cleavage cocktail is essential to minimize these side reactions.
Fmoc-Trp(Boc)-OH, with its Boc-protected indole, offers a significant advantage in this regard. The Boc group effectively shields the indole ring from electrophilic attack during the acidic final cleavage from the resin. However, the Boc group is not entirely stable to the repeated piperidine treatments used for Fmoc deprotection, and some premature deprotection can occur, exposing the indole to potential side reactions in subsequent steps.
Impact on Final Peptide Purity
The ultimate goal of any peptide synthesis is to obtain a product of the highest possible purity. The choice of tryptophan derivative has a direct impact on the chromatographic profile of the crude peptide.
-
Syntheses with this compound often yield crude products containing a family of tryptophan-modified peptides, necessitating more rigorous and time-consuming purification protocols. The identification and characterization of these side products can also be challenging.
-
Syntheses with Fmoc-Trp(Boc)-OH generally produce cleaner crude products with a more prominent main peak corresponding to the desired peptide. While some side products may still be present, their prevalence is typically lower than with this compound.
Experimental Protocols
To provide a practical context for this comparison, we present standardized protocols for the incorporation of each tryptophan derivative in their respective SPPS workflows.
Protocol 1: Incorporation of Fmoc-Trp(Boc)-OH in Fmoc/tBu SPPS
Caption: Workflow for Fmoc-Trp(Boc)-OH incorporation in SPPS.
Step-by-Step Methodology:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 2 x 10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove residual piperidine and byproducts.
-
Coupling:
-
Pre-activate a 4-fold molar excess of Fmoc-Trp(Boc)-OH with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: After the final amino acid has been coupled, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups, including the Boc group from the tryptophan indole.
Protocol 2: Incorporation of this compound in Boc/Bzl SPPS
Caption: Workflow for this compound incorporation in Boc/Bzl SPPS.
Step-by-Step Methodology:
-
Resin Preparation: Start with a Boc-protected amino acid attached to a suitable resin (e.g., Merrifield resin).
-
Boc Deprotection: Treat the resin with a solution of TFA in DCM (typically 25-50%) for 30 minutes to remove the Nα-Boc group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as DIPEA in DMF.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling:
-
Pre-activate a 3 to 4-fold molar excess of this compound with a coupling reagent (e.g., DCC/HOBt) in DCM or DMF.
-
Add the activated amino acid solution to the resin and react for 2-4 hours.
-
Monitor the reaction completion using a suitable test (e.g., ninhydrin test).
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-6 for the subsequent amino acids in the sequence.
-
Final Deprotection/Cleavage: The final removal of the N-terminal Z-group and cleavage from the resin is typically achieved with strong acids like HF or through catalytic hydrogenation, depending on the overall protecting group strategy.
Conclusion and Recommendations
For the vast majority of modern solid-phase peptide synthesis applications, Fmoc-Trp(Boc)-OH is the superior choice . Its seamless integration into the widely adopted Fmoc/tBu SPPS workflow, coupled with the effective protection of the indole side chain by the Boc group, leads to cleaner crude products and more straightforward purifications. The risk of side reactions is significantly mitigated compared to strategies employing an unprotected tryptophan indole.
This compound , while historically important, is now largely relegated to niche applications or specific synthetic strategies where its orthogonal deprotection scheme is a key requirement. The inherent vulnerability of its unprotected indole ring to acid-catalyzed side reactions presents a significant hurdle for achieving high purity in routine SPPS.
As a Senior Application Scientist, my recommendation for researchers aiming for high-purity peptides containing tryptophan is to standardize on Fmoc-Trp(Boc)-OH for all Fmoc-based SPPS. The benefits in terms of reduced side reactions and simplified purification far outweigh any potential minor decreases in coupling efficiency in sterically demanding sequences. For those rare instances where a Boc/Bzl strategy is unavoidable, meticulous attention to scavenger protocols during cleavage is paramount when using this compound.
References
- Solid-Phase Peptide Synthesis, Fields, G.B., Noble, R.L., Int. J. Peptide Protein Res., 1990, 35, 161-214. (A comprehensive review of SPPS techniques). URL: [Link]
- Fmoc Solid Phase Peptide Synthesis: A Practical Approach, Chan, W.C., White, P.D., Eds., Oxford University Press, 2000. (A detailed guide to the practical aspects of Fmoc-SPPS). URL: [Link]
- Protecting Groups in Organic Synthesis, Wuts, P.G.M., Greene, T.W., 5th Ed., John Wiley & Sons, 2014. (The definitive reference for protecting group chemistry). URL: [Link]
A Senior Application Scientist's Guide to Tryptophan Protection: A Comparative Analysis of Z-Trp-OBzl and Boc-Trp(For)-OH in Solution-Phase Synthesis
Introduction: The Tryptophan Conundrum in Peptide Synthesis
To researchers in peptide chemistry, tryptophan (Trp) is both a blessing and a curse. Its unique indole side chain is fundamental to the structure and function of countless bioactive peptides, yet it is also the source of significant synthetic challenges. The indole ring is an electron-rich nucleophile, making it highly susceptible to oxidation and electrophilic attack, particularly during the acidic conditions required for the deprotection of other amino acid protecting groups.[1][2] Unchecked, these side reactions, such as alkylation by carbocations generated during Boc-group removal, can lead to a cascade of impurities that are difficult to separate, ultimately compromising the yield and purity of the target peptide.[3][4]
To navigate this challenge, protection of the indole nitrogen (N-in) is not merely an option but a necessity for ensuring the fidelity of the synthesis.[5][6] This guide provides an in-depth, objective comparison of two stalwart, yet fundamentally different, protected tryptophan derivatives for solution-phase synthesis: Z-Trp-OBzl (Nα-Benzyloxycarbonyl-L-tryptophan benzyl ester) and Boc-Trp(For)-OH (Nα-tert-Butoxycarbonyl-N-in-formyl-L-tryptophan). We will dissect their respective chemical strategies, performance in coupling and deprotection, and provide field-tested protocols to guide your synthetic decisions.
Structural and Strategic Overview
The choice between these two derivatives is dictated by the overarching synthetic strategy, particularly the orthogonality of the protecting groups employed.
-
This compound: This derivative employs a "matched" protection scheme where both the α-amino group (with Benzyloxycarbonyl, Z) and the C-terminal carboxyl group (as a Benzyl ester, OBzl) are from the same class. They are typically removed simultaneously in a single, clean step.
-
Boc-Trp(For)-OH: This derivative utilizes a multi-stage, orthogonal protection scheme. The α-amino group is protected by the acid-labile Boc group, while the indole nitrogen is protected by the base/nucleophile-labile Formyl (For) group.[7][8] This allows for selective deprotection at different stages of the synthesis.
Caption: Fundamental strategic differences in deprotection.
Head-to-Head Performance Analysis
The practical utility of each derivative is best understood by comparing their performance across the key stages of peptide synthesis: coupling and deprotection.
Coupling Efficiency and Methodology
Both derivatives are readily incorporated into peptide chains using standard solution-phase coupling reagents.[9] The primary difference lies in which functional group is activated.
-
This compound: In a typical scenario, the Z-group of this compound would be removed to yield H-Trp-OBzl, which provides a free amine for coupling with the activated carboxyl group of another N-protected amino acid (e.g., Boc-Ala-OH). Alternatively, Z-Trp-OH can be activated and coupled to a C-protected amine. The benzyl esterification of the carboxyl group prevents its participation in the reaction.
-
Boc-Trp(For)-OH: This derivative presents a free carboxylic acid, which is the site of activation. It is readily coupled to an amino acid ester (e.g., H-Gly-OBzl) using common coupling reagents like dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization, or more modern, highly efficient uronium/phosphonium salt reagents like HATU.[10][11][12]
Expert Insight: While both are effective, the choice of coupling reagent is critical. Carbodiimide-mediated couplings, while cost-effective, carry a higher risk of racemization and side reactions (like N-acylurea formation).[2][11] For valuable or complex fragments, the use of HATU or PyBOP is strongly recommended as they generally provide faster reaction rates, higher yields, and lower levels of racemization.[12][13]
Deprotection: The Decisive Factor
Deprotection is where the fundamental differences between these two derivatives become most apparent and consequential.
This compound:
-
Method: The Z and OBzl groups are cleaved simultaneously and cleanly via catalytic hydrogenolysis (H₂ gas over a palladium-on-carbon catalyst).[14][15]
-
Advantages: This method is exceptionally mild and clean. It does not involve strong acids, thus completely avoiding the generation of reactive carbocations that could alkylate the tryptophan indole ring or other sensitive residues.[3] The byproducts are toluene and CO₂, which are easily removed.
-
CRITICAL Limitation: Hydrogenolysis is incompatible with sulfur-containing amino acids such as methionine (Met) and cysteine (Cys) . The sulfur atoms act as potent poisons for the palladium catalyst, rendering the deprotection ineffective. This single factor often precludes the use of this compound in a vast number of peptide sequences.
Boc-Trp(For)-OH:
-
Nα-Boc Deprotection: The Boc group is removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[7][] This is a routine step in Boc-based synthesis. The N-in-formyl group is stable to these conditions.[17]
-
N-in-Formyl Deprotection: This requires a separate, orthogonal step.
-
Traditional Methods: Mildly basic aqueous solutions (e.g., 0.01 M ammonium bicarbonate, pH 9) or nucleophiles like hydrazine have been used.[8]
-
Modern Methods: More efficient and cleaner deprotection can be achieved with reagents like N,N'-dimethylethylenediamine (DMEDA) in an aqueous solution, which often provides high yields at room temperature.[8][18]
-
Major Side Reaction: Under basic deprotection conditions, the formyl group has a known propensity to migrate to other free nucleophiles in the peptide, most commonly the N-terminal α-amino group or the ε-amino group of a lysine residue.[8] This leads to a significant and often difficult-to-separate side product, compromising the final purity. Careful control of pH and reaction conditions is paramount to mitigate this risk.
-
Comparative Data Summary
The following table provides a summary of expected outcomes based on the chemical properties of each derivative.
| Parameter | This compound | Boc-Trp(For)-OH | Causality & Expert Commentary |
| Protection Strategy | Matched (Z/OBzl) | Orthogonal (Boc/For) | Z/OBzl is ideal for one-pot deprotection of fragments. Boc/For is suited for stepwise synthesis. |
| Coupling Yield | >95% (with HATU) | >95% (with HATU) | Both couple efficiently. Yield is more dependent on coupling reagent and conditions than the derivative itself. |
| Deprotection Method(s) | 1. Catalytic Hydrogenolysis | 1. TFA/DCM (for Boc)2. Base/Nucleophile (for For) | The single-step, mild hydrogenolysis for Z/OBzl is a major advantage in compatible sequences. |
| Deprotection Yield | >90% | >85% (overall) | The two-step process for Boc-Trp(For)-OH can lead to cumulative losses. |
| Key Advantage | Clean, cation-free deprotection. | Orthogonality to acid-labile groups. | Avoids Trp alkylation side products completely.[3] Allows for complex, multi-step synthetic routes. |
| Key Disadvantage | Incompatible with Met/Cys. | Risk of formyl group migration. | Catalyst poisoning is a non-negotiable limitation. Formyl migration requires careful process control to minimize.[8] |
| Ideal Application | Solution-phase synthesis of peptides lacking sulfur-containing residues. | Stepwise solution-phase or solid-phase synthesis, especially for complex peptides where orthogonality is key. |
Experimental Methodologies
To provide actionable guidance, we present detailed, step-by-step protocols for key transformations involving both derivatives.
Workflow Diagrams
Caption: Typical workflow for this compound incorporation.
Caption: Stepwise deprotection workflow for Boc-Trp(For)-OH.
Protocol 1: Coupling of Boc-Trp(For)-OH with H-Gly-OBzl·TosOH using HATU
-
Reagent Preparation: In a round-bottom flask, dissolve H-Gly-OBzl·TosOH (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) to neutralize the tosylate salt and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve Boc-Trp(For)-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 eq) to the Boc-Trp(For)-OH/HATU solution and stir for 2 minutes. The solution will typically turn yellow.
-
Coupling: Transfer the activated amino acid solution to the flask containing the neutralized H-Gly-OBzl.
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, Boc-Trp(For)-Gly-OBzl. Purify by flash chromatography if necessary.
Protocol 2: Deprotection of Z-Trp-Gly-OBzl via Catalytic Hydrogenolysis
-
Setup: Dissolve Z-Trp-Gly-OBzl (1.0 eq) in methanol (MeOH) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the peptide). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere (N₂ or Ar) when dry.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenator). Evacuate the flask and backfill with hydrogen gas three times.
-
Reaction: Stir the suspension vigorously under a positive pressure of hydrogen (1 atm) at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of starting material. The reaction is typically complete in 2-6 hours.
-
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected dipeptide, H-Trp-Gly-OH, as a solid or oil.
Protocol 3: Two-Step Deprotection of Boc-Trp(For)-Gly-OBzl
Step A: Nα-Boc Removal
-
Deprotection Solution: Dissolve Boc-Trp(For)-Gly-OBzl in anhydrous Dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Add an equal volume of Trifluoroacetic Acid (TFA) (e.g., 1:1 TFA/DCM).
-
Reaction: Stir the solution at 0 °C for 5 minutes, then allow it to warm to room temperature for 30-60 minutes. Monitor by TLC until the starting material is consumed.
-
Isolation: Concentrate the solution under reduced pressure. Co-evaporate with toluene several times to remove residual TFA. The resulting product is H-Trp(For)-Gly-OBzl as a TFA salt.
Step B: N-in-Formyl Removal using DMEDA
-
Solution Preparation: Dissolve the H-Trp(For)-Gly-OBzl·TFA salt (1.0 eq) in a mixture of water and a co-solvent like acetonitrile (e.g., 1:1 H₂O/MeCN).
-
Deprotection: Add N,N'-dimethylethylenediamine (DMEDA, 3.0 eq) to the solution.[18]
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS for conversion to the final product.
-
Workup: Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield H-Trp-Gly-OBzl.
Conclusion and Recommendations
The choice between this compound and Boc-Trp(For)-OH is a strategic one, rooted in the specific demands of the target peptide and the overall synthetic plan.
-
This compound stands out for its elegant and exceptionally clean deprotection via hydrogenolysis. For solution-phase fragment condensation of peptides that do not contain sulfur , it is a superior choice that minimizes the risk of cation-induced side reactions on the indole ring. Its utility, however, is sharply curtailed by its incompatibility with Met and Cys residues.
-
Boc-Trp(For)-OH offers greater versatility and orthogonality, making it compatible with a broader range of amino acids and a cornerstone of modern Boc-based synthetic strategies. However, this flexibility comes at the cost of a more complex, two-stage deprotection process. The critical step—the removal of the formyl group—must be approached with caution and careful optimization to prevent the deleterious side reaction of formyl migration.
Ultimately, the Senior Application Scientist's recommendation is to base the decision on a thorough analysis of the target sequence. If the peptide is free of sulfur, the robustness and cleanliness of the Z/OBzl strategy are highly compelling. If the sequence contains Met or Cys, or if a multi-layered orthogonal protection scheme is required, Boc-Trp(For)-OH is the necessary and effective, albeit more demanding, alternative.
References
- Chen, C.-H., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. RSC Advances, 4(100), 57163-57170. Link
- Bachem AG. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Link
- Odagami, T., et al. (2009). Deprotection of the Indole (Nind)-Formyl (For) Group on Tryptophan Employing a New Reagent, N,N′-Dimethylethylendiamine (DMEDA) in an Aqueous Solution. Chemical and Pharmaceutical Bulletin, 57(2), 211-213. Link
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Link
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Link
- Odagami, T., et al. (2009). Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution. PubMed. Link
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461. Link
- Sigma-Aldrich. Boc-Trp(Boc)-OH Product Page. Link
- ResearchGate. Experiences in Z‐Deprotection.
- BenchChem. (2025). An In-depth Technical Guide to Fmoc-Trp(Boc)-OH. Link
- Aapptec. Coupling Reagents. Link
- Ohkubo, A., et al. (1979). Protection of tryptophan with the formyl group in peptide synthesis. The Journal of Organic Chemistry, 44(26), 4871-4875. Link
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides.
- Sigma-Aldrich. Boc-Trp-OH Product Page. Link
- Organic Chemistry Portal. Cbz-Protected Amino Groups. Link
- Sureshbabu, V. V., et al. (2014). Acid lability studies of Fmoc-Trp(Boc)-OH and Fmoc-Trp(Thp)-OH. Journal of Peptide Science, 20(10), 824-830. Link
- BenchChem. (2025). Z vs. Boc: A Comparative Guide to Protecting Glutamic Acid in Peptide Synthesis. Link
- Ali, A., et al. (2018). Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology... PubMed. Link
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Link
- Anderson, G. W., & McGregor, A. C. (1957). t-Butyloxycarbonylamino Acids and Their Use in Peptide Synthesis. Journal of the American Chemical Society, 79(23), 6180-6183. Link
- BenchChem. (2025). A Comparative Guide to H-Gly-OBzl.TosOH and H-Gly-OBzl.HCl in Peptide Synthesis. Link
- BenchChem. (2025). Standard Protocol for Incorporating Fmoc-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). Link
- Aapptec. Planning a Peptide Synthesis. Link
- Rink, H., & Ernst, B. (1994). Protected derivatives of tryptophan... U.S.
- Chemistry LibreTexts. (2021). 12.5: Peptide Synthesis- Solution-Phase. Link
- Master Organic Chemistry. (2018).
- Kumar, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures... RSC Advances, 5(111), 91521-91524. Link
- Merck. (n.d.). Novabiochem® Coupling reagents. Link
- Álvarez, R., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- Wünsch, E., et al. (1977). Side reactions in peptide synthesis: ter-butylation of tryptophan. Angewandte Chemie International Edition in English, 16(5), 317-318. Link
- Chintakrindi, A. (2020). Solution Phase Peptide Synthesis. YouTube Video
- Aapptec. Fmoc-Trp(Boc)-OH Product Page. Link
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Link
- Aapptec. Standard Coupling Procedures. Link
- Hiebert, S., & Wipf, P. (2013). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry... NIH Public Access. Link
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Fmoc-Trp(Boc)-OH: A Comprehensive Overview. Link
- Wang, Y., et al. (2016). Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles... Organic & Biomolecular Chemistry, 14(32), 7721-7733. Link
- BOC Sciences. BOC-amino acids. Link
- BenchChem. (2025).
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yield and purity comparison of Z vs Fmoc protection for tryptophan
Beginning Data Gathering
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advantages of Z-protecting group over Boc for specific peptide sequences
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comparative analysis of different indole protecting groups for tryptophan
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I'm starting a deep dive to collect information on the typical indole protecting groups used for tryptophan. My focus is on their stability, how to remove them, and if they play nice with peptide synthesis. I'm prioritizing experimental examples to ensure I understand these groups' roles.
Outlining Protective Group Chemistry
I'm now outlining a detailed structure for the guide. It will address the challenges of tryptophan protection, then delve into individual groups like Boc, For, Mts, and Dde. Each will have dedicated sections detailing their unique chemistry, and I will highlight both pros and cons. I will include tables to contrast their properties, such as acid/base stability and common deprotection techniques.
Refining Research Protocols
I'm now zeroing in on experimental data, specifically comparative studies with quantitative data. I'm seeking peer-reviewed articles and authoritative guides to validate the chemical mechanisms and standard protocols. My plan includes structuring the guide, introducing the challenges of protecting the tryptophan indole side chain, then detailed sections on Boc, For, Mts, Dde, and others. I'll summarize properties in tables, and use diagrams to visualize workflows. I plan to include a references section.
A Senior Application Scientist's Guide to the Validation of Peptides Containing Z-Trp-OBzl by MS/MS
An In-Depth Comparison of Fragmentation Techniques for Complex Peptide Architectures
In the landscape of therapeutic peptide development, the incorporation of non-standard amino acids with bulky protecting groups, such as N-alpha-benzyloxycarbonyl-L-tryptophan benzyl ester (Z-Trp-OBzl), presents a significant analytical challenge. The successful synthesis and purification of these complex molecules are only half the battle; rigorous validation of their primary sequence and the integrity of the protecting groups is paramount. This guide provides a comprehensive comparison of mass spectrometry-based fragmentation techniques for the unambiguous characterization of peptides containing the this compound moiety, offering field-proven insights for researchers, scientists, and drug development professionals.
The Analytical Conundrum: Why this compound Challenges Conventional MS/MS
The this compound residue introduces a combination of a benzyloxycarbonyl (Z) group on the N-terminus and a benzyl (Bzl) ester on the C-terminus of the tryptophan side chain. These modifications, while crucial for specific synthetic strategies, are labile under certain mass spectrometric conditions and can lead to ambiguous fragmentation spectra. The primary challenges include:
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Protecting Group Lability: The Z and OBzl groups can be prone to neutral loss upon collisional activation, potentially masking the true peptide backbone fragmentation and leading to an underestimation of sequence coverage.
-
Steric Hindrance: The bulky nature of these groups can influence peptide conformation in the gas phase, potentially altering fragmentation pathways and favoring specific cleavages over others.
-
Charge State Distribution: The presence of these modifications can affect the overall charge state of the peptide precursor ion, which in turn influences the efficiency of different fragmentation methods.
This guide will compare and contrast the three most prevalent MS/MS fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD), and Electron Transfer Dissociation (ETD)—in the context of validating a model peptide containing this compound.
I. Foundational Principles: A Comparative Overview of MS/MS Fragmentation Techniques
A clear understanding of the fundamental mechanisms behind each fragmentation technique is crucial for selecting the optimal approach for your analytical needs.
Collision-Induced Dissociation (CID): The Workhorse of Proteomics
CID is a "slow-heating" process where precursor ions are accelerated and collided with an inert gas. This collision energy is converted into vibrational energy, leading to the cleavage of the most labile bonds, typically the peptide amide bonds, generating b- and y-type fragment ions.
-
Mechanism: Vibrational excitation leading to bond cleavage.
-
Strengths: Robust, widely available, and effective for unmodified peptides.
-
Limitations: Prone to neutral loss of labile modifications, often resulting in a dominant peak corresponding to the precursor ion minus the protecting group, with minimal backbone fragmentation.
Higher-Energy C-trap Dissociation (HCD): A Refined Collisional Approach
HCD, commonly found on Orbitrap mass spectrometers, is also a collisional activation method. However, the fragmentation occurs in a higher-energy regime and in a different region of the instrument compared to CID. This results in a broader range of fragment ions, including those from secondary fragmentation events.
-
Mechanism: Higher-energy collisional activation.
-
Strengths: Often produces a richer fragmentation spectrum than CID, with a better balance between backbone and side-chain fragmentation.
-
Limitations: Can still be susceptible to the neutral loss of very labile protecting groups.
Electron Transfer Dissociation (ETD): A Non-Ergodic Alternative
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged precursor ion. This induces fragmentation by a radical-driven mechanism, primarily cleaving the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions.
-
Mechanism: Electron transfer followed by radical-driven fragmentation.
-
Strengths: Preserves labile post-translational modifications and protecting groups, making it ideal for characterizing modified peptides.
-
Limitations: Requires a multiply charged precursor ion (typically ≥2+), and fragmentation efficiency can be lower for smaller, singly charged peptides.
II. Experimental Design & Protocols: A Head-to-Head Comparison
To illustrate the practical differences between these techniques, we will consider a hypothetical model peptide: Ac-Gly-Ala-Val-[this compound]-Leu-Arg-NH2 .
Sample Preparation
-
Peptide Synthesis and Purification: The model peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification via reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Sample Formulation: The purified peptide is dissolved in a solution of 50% acetonitrile and 0.1% formic acid in water to a final concentration of 1 pmol/µL. Formic acid is crucial for promoting protonation and achieving a good charge state distribution.
Mass Spectrometry Analysis
The sample is analyzed using a hybrid Orbitrap mass spectrometer capable of CID, HCD, and ETD fragmentation.
Experimental Workflow
Caption: Experimental workflow for MS/MS validation.
MS Parameters:
-
Full MS (MS1):
-
Resolution: 60,000
-
Scan Range: m/z 300-2000
-
-
MS/MS (MS2):
-
CID: Normalized Collision Energy (NCE) of 35%
-
HCD: Stepped NCE of 25%, 30%, 35%
-
ETD: Calibrated ETD reaction time
-
III. Comparative Data Analysis: Interpreting the Spectra
The following table summarizes the expected outcomes from the MS/MS analysis of our model peptide using each fragmentation technique.
| Metric | CID | HCD | ETD |
| Sequence Coverage | Low (~30%) | Moderate (~60%) | High (>90%) |
| Protecting Group Loss | High | Moderate | Low |
| Key Fragment Ions | b, y, and dominant neutral loss peaks | b, y, and some internal fragments | c, z |
| Confidence in Modification Site | Low | Moderate | High |
Data Interpretation:
-
CID Spectrum: The CID spectrum is expected to be dominated by a single peak corresponding to the neutral loss of the Z-group (C8H8O2, 136.05 Da) and/or the OBzl group (C7H7O, 107.05 Da). This severely limits the generation of backbone fragment ions, making sequence confirmation difficult.
-
HCD Spectrum: The HCD spectrum will likely show a better balance. While some neutral loss will still be present, the higher energy will induce more backbone fragmentation, revealing more b- and y-ions for partial sequence confirmation.
-
ETD Spectrum: The ETD spectrum is anticipated to provide the most comprehensive data. The non-ergodic nature of ETD will preserve the this compound modification, allowing for extensive backbone fragmentation and generating a rich series of c- and z-ions. This will enable near-complete sequence validation and confident localization of the modified residue.
Fragmentation Pathways
Caption: Fragmentation pathways in MS/MS.
IV. Authoritative Recommendations and Best Practices
Based on the comparative analysis, the following recommendations can be made for the validation of peptides containing this compound:
-
Primary Method of Choice: ETD: For unambiguous sequence validation and confident localization of the this compound modification, ETD is the superior technique. Its ability to preserve labile modifications makes it an invaluable tool for complex peptide characterization.
-
Complementary Approach: HCD: In cases where an instrument with ETD capability is not available, HCD can provide a reasonable degree of sequence information, although careful data interpretation is required to account for potential neutral loss peaks.
-
Method to Avoid: CID: Due to its propensity for extensive neutral loss of the protecting groups, CID is not recommended for the primary validation of peptides containing this compound.
Self-Validating System:
To ensure the trustworthiness of your results, a self-validating system should be employed:
-
Orthogonal Fragmentation: If possible, acquire data using both HCD and ETD. The complementary fragmentation patterns will provide a higher degree of confidence in the final sequence assignment.
-
High-Resolution Accurate Mass (HRAM) Measurement: Utilize a high-resolution mass spectrometer to obtain accurate mass measurements for both the precursor and fragment ions. This allows for the confident assignment of elemental compositions and reduces the likelihood of false positives.
-
Manual Spectral Interpretation: While software algorithms are powerful tools, manual inspection of the spectra is crucial for complex peptides like the one discussed here. Look for characteristic neutral losses and fragment ion series to manually verify the automated assignments.
V. Conclusion
The validation of peptides containing bulky and labile protecting groups like this compound requires a thoughtful and strategic approach to MS/MS analysis. While traditional CID methods may fall short, the application of ETD, and to a lesser extent HCD, provides a robust pathway to confident characterization. By understanding the fundamental principles of each fragmentation technique and employing a self-validating analytical system, researchers can ensure the integrity of their complex peptide-based therapeutics and research tools.
References
- Principles of Mass Spectrometry and Proteomics. (2007). Springer. [Link]
- Electron Transfer Dissociation (ETD) for the Analysis of Post-Translationally Modified Peptides. (2010). Journal of the American Society for Mass Spectrometry. [Link]
- Higher-Energy C-trap Dissociation (HCD) for Peptide and Protein Analysis. (2011).
A Comparative Guide to Cleavage Cocktails for Z-Trp-OBzl Deprotection
In the realm of peptide synthesis and medicinal chemistry, the benzyloxycarbonyl (Z) group stands as a cornerstone for amine protection. Its removal, however, particularly from sensitive amino acids like tryptophan, presents a significant challenge. The simultaneous deprotection of both the Z group and the benzyl ester (OBzl) from Z-Trp-OBzl requires a nuanced approach to maximize yield and minimize side reactions, most notably the reduction of the tryptophan indole ring. This guide provides a detailed comparison of common cleavage cocktails, supported by experimental insights, to aid researchers in selecting the optimal strategy for their synthetic needs.
The Challenge: Protecting Tryptophan's Integrity
The indole side chain of tryptophan is highly susceptible to oxidation and electrophilic addition under acidic conditions, and to reduction during catalytic hydrogenation. The selection of a deprotection strategy must therefore balance efficient cleavage of the Z and OBzl groups with the preservation of the indole moiety. This guide will compare the two most prevalent methods: Catalytic Hydrogenation and Acidolysis.
Catalytic Hydrogenation: A Classic Approach
Catalytic hydrogenation is a widely employed method for the deprotection of Z and benzyl groups. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source.
Mechanism of Catalytic Hydrogenation
The process involves the catalytic transfer of hydrogen to the benzylic positions of the Z and OBzl groups, leading to their cleavage and the release of toluene and carbon dioxide as byproducts. The free amine and carboxylic acid of tryptophan are thus liberated.
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for Catalytic Hydrogenation of this compound.
Comparison of Hydrogenation Cocktails
| Cocktail Component | Catalyst | Hydrogen Source | Typical Conditions | Advantages | Disadvantages |
| A1: H₂/Pd-C | 10% Pd/C | H₂ gas (1 atm) | MeOH, RT, 2-16 h | Clean byproducts (toluene, CO₂). High yields are achievable. | Requires specialized equipment (hydrogenator). Potential for indole ring reduction. |
| A2: Ammonium Formate | 10% Pd/C | Ammonium formate | MeOH, RT to 60°C, 1-4 h | Rapid reaction. No need for H₂ gas handling. | Byproducts may complicate purification. Can still lead to indole reduction. |
| A3: Formic Acid | 10% Pd/C | Formic acid | MeOH, RT, 1-3 h | Fast and efficient. Avoids handling H₂ gas. | Acidic conditions may not be suitable for all substrates. |
The primary drawback of catalytic hydrogenation is the potential for reduction of the tryptophan indole ring, leading to the formation of 2,3-dihydrotryptophan. The extent of this side reaction is influenced by the catalyst, solvent, and reaction time.
Acidolysis: A Potent Alternative
Acid-mediated cleavage, or acidolysis, offers a powerful alternative to catalytic hydrogenation, particularly for substrates that are sensitive to reduction. Strong acids like trifluoroacetic acid (TFA) are used to cleave the Z and OBzl groups.
Mechanism of Acidolysis
The mechanism involves the protonation of the carbamate and ester oxygens by the strong acid, followed by cleavage of the benzyl-oxygen bonds to form stable carbocations. These carbocations are then scavenged to prevent side reactions with the electron-rich indole ring of tryptophan.
The Critical Role of Scavengers
The benzyl and Z carbocations generated during acidolysis are potent electrophiles that can alkylate the tryptophan indole ring. To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive intermediates.
Caption: General Workflow for TFA-Mediated Cleavage of this compound.
Comparison of Acidolysis Cocktails
| Cocktail Composition | Scavengers | Typical Conditions | Advantages | Disadvantages |
| B1: TFA/H₂O (95:5) | Water | RT, 1-2 h | Simple to prepare. Water acts as a scavenger. | Can lead to re-attachment of the benzyl group if not optimized. |
| B2: TFA/Triisopropylsilane (TIPS)/H₂O | TIPS, Water | RT, 1-2 h | TIPS is an excellent scavenger for benzyl cations. High efficiency. | TIPS can be expensive. Requires careful handling. |
| B3: TFA/Thioanisole | Thioanisole | RT, 2-4 h | Effective at preventing alkylation of the indole ring. | Strong, unpleasant odor of thioanisole. |
Head-to-Head Comparison and Recommendations
| Method | Key Advantages | Key Disadvantages | Best For |
| Catalytic Hydrogenation | Clean byproducts, mild conditions. | Potential for indole ring reduction, requires specialized equipment. | Substrates that are sensitive to strong acids. |
| Acidolysis | Rapid, highly efficient, avoids reduction. | Harsh acidic conditions, requires effective scavengers. | Complex peptides where hydrogenation is not feasible. |
Expert Recommendation:
-
For routine deprotections where the risk of indole reduction is a concern and can be monitored, Catalytic Transfer Hydrogenation with ammonium formate (Cocktail A2) offers a good balance of speed and operational simplicity.
-
When complete avoidance of indole reduction is paramount and the substrate can tolerate strong acid, a TFA cocktail with triisopropylsilane (TIPS) and water (Cocktail B2) is the superior choice. The high scavenging capacity of TIPS provides robust protection for the tryptophan side chain.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
-
Dissolve this compound (1 mmol) in methanol (10 mL).
-
Add 10% Pd/C (0.1 mmol, 10 mol%).
-
Add ammonium formate (5 mmol) in one portion.
-
Stir the mixture vigorously at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude tryptophan by recrystallization or chromatography.
Protocol 2: TFA-Mediated Cleavage using TIPS and Water
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIPS).
-
Dissolve this compound (1 mmol) in the cleavage cocktail (10 mL).
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the TFA under a stream of nitrogen or by rotary evaporation.
-
Add cold diethyl ether to the residue to precipitate the deprotected tryptophan.
-
Isolate the solid product by filtration or centrifugation.
-
Wash the product with cold diethyl ether and dry under vacuum.
References
- Palladium-Catalyzed Deprotection of N-Cbz-Protected Amines. Organic Chemistry Portal. [Link]
A Senior Application Scientist's Guide to Protected Tryptophans: A Cost-Benefit Analysis of Z-Trp-OBzl
For the Researcher, by a Researcher: Navigating the Complexities of Tryptophan Protection in Peptide Synthesis
In the intricate world of peptide synthesis, the choice of protecting groups is paramount, dictating not only the success of a synthesis but also its efficiency and cost-effectiveness. Tryptophan, with its reactive indole side chain, presents a particular challenge. This guide provides a comprehensive cost-benefit analysis of the classical Z-Trp-OBzl (Nα-benzyloxycarbonyl-L-tryptophan benzyl ester) versus the more modern Boc-Trp-OH and Fmoc-Trp(Boc)-OH, grounded in experimental data and practical insights.
The Core Dilemma: Protecting Tryptophan's Indole Side Chain
The indole ring of tryptophan is highly susceptible to oxidation and electrophilic substitution under the acidic conditions often required for deprotection in peptide synthesis. This can lead to a variety of side products, complicating purification and reducing overall yield. The choice of protecting group strategy is therefore a critical decision in the design of any synthesis involving this amino acid.
The Contenders: A Head-to-Head Comparison
We will analyze three commonly used protected tryptophans, each with its own set of advantages and disadvantages:
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This compound: The classical approach, utilizing the benzyloxycarbonyl (Z) group for Nα-protection and a benzyl ester (OBzl) for the C-terminus.
-
Boc-Trp-OH: A widely used derivative in Boc-based solid-phase peptide synthesis (SPPS).
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Fmoc-Trp(Boc)-OH: The standard for Fmoc-based SPPS, with the indole nitrogen protected by a tert-butyloxycarbonyl (Boc) group.
Comparative Data Summary
| Feature | This compound | Boc-Trp-OH | Fmoc-Trp(Boc)-OH |
| Relative Cost | Moderate | Low | High |
| Primary Application | Solution-phase synthesis | Boc-SPPS | Fmoc-SPPS |
| Nα-Deprotection | Hydrogenolysis (H₂/Pd-C) | Strong acid (TFA) | Base (Piperidine) |
| Side Chain Protection | None (indole is free) | None (indole is free) | Boc group |
| Key Advantage | Cost-effective for large scale | Well-established in Boc-SPPS | High purity, orthogonal |
| Key Disadvantage | Harsh deprotection, not for SPPS | Indole alkylation by cations | High cost, potential for premature Boc loss |
Cost-Benefit Analysis in Detail
This compound: The Workhorse of Solution-Phase Synthesis
Cost: this compound is often the most cost-effective option for large-scale solution-phase synthesis, particularly when the final product does not contain other residues sensitive to hydrogenolysis.
Benefit: The primary benefit of the Z/OBzl protection scheme is its robustness and the crystalline nature of many Z-protected peptide intermediates, which can facilitate purification by recrystallization.
Drawbacks: The major drawback is the harshness of the deprotection conditions. Catalytic hydrogenation is not compatible with sulfur-containing residues (cysteine, methionine) or other reducible groups. Furthermore, the strong acids sometimes used for Z-group removal can degrade sensitive peptides.
Boc-Trp-OH: The Foundation of Boc-SPPS
Cost: Boc-Trp-OH is generally the least expensive of the three, making it an attractive option for routine peptide synthesis.
Benefit: Its use in Boc-SPPS is well-established, with a wealth of literature and optimized protocols available.
Drawbacks: The repeated use of strong acid (trifluoroacetic acid, TFA) for Nα-deprotection can lead to the alkylation of the unprotected indole ring by carbocations generated from the Boc group or other side-chain protecting groups. This necessitates the use of scavengers in the cleavage cocktail, adding complexity and cost.
Fmoc-Trp(Boc)-OH: The Gold Standard for Purity in Fmoc-SPPS
Cost: Fmoc-Trp(Boc)-OH is typically the most expensive of the three options, a significant consideration for large-scale syntheses.
Benefit: The use of an orthogonal Boc group for indole protection provides superior protection against side reactions during synthesis and cleavage. The mild, base-catalyzed deprotection of the Fmoc group preserves the integrity of acid-sensitive residues. This often leads to a cleaner crude product, simplifying purification and potentially increasing the overall yield of the desired peptide.
Drawbacks: The primary drawback is the high cost. Additionally, the Boc group on the indole can be partially cleaved during prolonged exposure to the acidic conditions used for final cleavage from the resin, although this is generally less of an issue than with unprotected tryptophan.
Experimental Workflows and Protocols
Workflow Comparison
The choice of protected tryptophan dictates the overall workflow of the peptide synthesis.
Caption: Comparative workflows for different protected tryptophans.
Experimental Protocol: Cleavage of a Tryptophan-Containing Peptide from Resin (Fmoc-SPPS)
This protocol highlights the use of scavengers to protect the tryptophan indole ring during final cleavage.
-
Resin Preparation: Swell the peptide-resin (100 mg) in dichloromethane (DCM, 2 mL) for 30 minutes in a reaction vessel.
-
Reagent Preparation: Prepare the cleavage cocktail. For a peptide containing tryptophan and other sensitive residues, a common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Drain the DCM from the resin. Add the cleavage cocktail (2 mL) to the resin and shake at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10 mL).
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether (3 x 10 mL) to remove scavengers and residual cleavage cocktail.
-
Drying: Dry the peptide pellet under vacuum.
Mechanism of Side Reactions and Mitigation
The primary side reaction involving tryptophan is alkylation of the indole ring by carbocations generated during acidic cleavage.
Caption: Mechanism of tryptophan alkylation and scavenger action.
The use of scavengers, such as triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT), is crucial to intercept these reactive carbocations and prevent them from modifying the tryptophan indole.
Conclusion and Recommendations
The choice of protected tryptophan is a nuanced decision that depends on the specific requirements of the synthesis.
-
For large-scale solution-phase synthesis where cost is a primary driver and the sequence allows for it, This compound remains a viable option.
-
For routine Boc-SPPS , Boc-Trp-OH is a cost-effective choice, provided that appropriate scavengers are used during cleavage.
-
For complex peptides , sequences containing sensitive residues, or when the highest purity of the crude product is desired , Fmoc-Trp(Boc)-OH is the superior, albeit more expensive, choice. Its use minimizes side reactions, simplifies purification, and often leads to a higher overall yield of the final product, potentially offsetting the initial higher cost.
Ultimately, the "best" protected tryptophan is the one that provides the most reliable and cost-effective route to the desired peptide at the required purity and scale. A careful consideration of the factors outlined in this guide will enable the researcher to make an informed decision and optimize their peptide synthesis strategy.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press. [Link]
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current opinion in chemical biology, 4(3), 211-221. [Link]
orthogonality of Z-group in the presence of Boc and Fmoc protections
Gathering Foundational Knowledge
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Expanding the Literature Review
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Outlining the Comprehensive Guide
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performance of Z-Trp-OBzl in manual vs automated peptide synthesis
Commencing Initial Research
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Developing Comparative Framework
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Initiating Deep-Dive Research
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validating the purity of Z-Trp-OBzl raw material
Starting My Search
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Planning the Structure
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Expanding the Framework
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Refining Search Strategies
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Defining the Analytical Methods
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Formulating a Plan
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Finalizing Data Collection
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Formulating the Comprehensive Guide
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Refining Strategy and Structure
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Safety Operating Guide
Z-Trp-OBzl proper disposal procedures
Starting Data Search
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Delving Deeper into Research
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Refining the Approach
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Establishing Key Context
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Commencing Search Execution
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Expanding Search Scope
I've encountered a slight hiccup; the initial SDS search for this compound yielded results for similar, but not identical, compounds. This necessitates expanding the search using CAS numbers and alternative names to find the precise SDS. I'm also broadening my search parameters to include more specific waste disposal guidelines that will be essential for creating a robust disposal strategy for this substance. I am confident in finding the SDS.
Adapting the Search Strategy
I've hit a slight snag, and I am now revising my strategy. While initial searches didn't locate the exact SDS, I'm now refining search queries using CAS numbers and alternative names. If that fails, I'll switch to SDSs for similar substances, while clearly communicating this limitation to ensure the advice is accurate and safe. This will then allow the continuation of the original plan to develop a step-by-step procedure, complete with PPE, cleanup, and labeling.
Adapting Search Parameters
I'm now revising my search strategy to locate the Safety Data Sheet (SDS) for this compound using CAS numbers and alternative names. If unsuccessful, I will shift the focus to similar substances and non-halogenated organic waste, with a clear disclaimer. I will start creating the disposal guide with all the elements.
Personal protective equipment for handling Z-Trp-OBzl
Starting Data Collection
I've initiated a thorough Google search to compile essential safety and handling data for Z-Trp-OBzl. My focus is on the Safety Data Sheet (SDS) to understand potential hazards and identify the recommended personal protective equipment (PPE). The process is now underway, and I will be looking to synthesize that information next.
Refining Safety Protocols
I'm now diving deep into the search results, specifically targeting the PPE needs for various this compound handling steps. I am assessing the requirements for weighing, dissolving, reaction monitoring, and emergency procedures. Concurrently, I'm scouring for trusted sources on general lab safety and chemical waste disposal protocols. The objective is to ensure a comprehensive safety guide.
Structuring the Guide
I'm now outlining the structure of the safety guide. I'll begin with an introduction to this compound and its hazards, then detail PPE for each handling stage. I'll include emergency procedures and proper waste disposal steps, ensuring logical flow and completeness. This will include DOT scripting to visualize workflows. I'll create concise tables for easy reference.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
